N-Fmoc-4-piperidinepropionic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFYVVYWQGGISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373250 | |
| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154938-68-8 | |
| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of N-Fmoc-4-piperidinepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-4-piperidinepropionic acid (CAS No. 154938-68-8) is a key building block in the field of peptide synthesis and medicinal chemistry.[1][2] As a derivative of piperidine, it serves as a valuable scaffold in the design of peptidomimetics and other complex organic molecules. Its utility is significantly enhanced by the presence of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is central to modern solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides stable protection under acidic conditions while allowing for facile deprotection under mild basic conditions, a principle of orthogonality that is fundamental to the synthesis of complex peptides.[3]
This technical guide provides an in-depth overview of the known chemical and physical properties of this compound, detailed experimental protocols for its characterization, and workflows for its application.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are critical for handling, storage, and application of the compound in a research setting.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 154938-68-8 | [1][2][4] |
| Molecular Formula | C₂₃H₂₅NO₄ | [1][2] |
| Molecular Weight | 379.46 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 113-119 °C | [2] |
| Purity | ≥ 98% (as determined by HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Solubility Data
| Solvent | Expected Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Soluble | A standard and effective solvent for Fmoc-amino acids and peptide synthesis.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | A highly polar aprotic solvent known to efficiently solvate peptide-resins and reagents.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] |
| Dichloromethane (DCM) | Moderately Soluble | Often used in peptide synthesis, though complete dissolution may sometimes require a co-solvent like DMF.[6] |
| Methanol, Ethanol | Sparingly to Moderately Soluble | Polar protic solvents in which many Fmoc-amino acids exhibit some degree of solubility.[6] |
| Water | Insoluble | The large, nonpolar Fmoc group and piperidine ring render the molecule largely hydrophobic. |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific, high-resolution spectra are often proprietary, characteristic signals can be predicted based on the molecular structure.
| Technique | Expected Characteristic Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the Fmoc group (approx. 7.2-7.9 ppm), the CH and CH₂ protons of the fluorenyl group (approx. 4.2-4.5 ppm), protons on the piperidine ring, and the propionic acid side chain.[8][9] |
| ¹³C NMR | Carbon signals for the Fmoc group (aromatic, CH, CH₂), the piperidine ring carbons, the carboxylic acid carbon, and the propionic acid side chain carbons.[10][11] |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), sharp C=O stretch from the carboxylic acid and urethane of the Fmoc group (approx. 1650-1750 cm⁻¹), C-H stretches (aromatic and aliphatic, approx. 2850-3100 cm⁻¹), and characteristic aromatic C=C bands (approx. 1450-1600 cm⁻¹).[12][13][14][15] |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 380.47 and/or [M-H]⁻ ion at m/z ≈ 378.45. Common fragmentation includes the loss of the Fmoc group.[16][17][18] |
Chemical Reactivity and Stability
The chemical behavior of this compound is dominated by the reactivity of the Fmoc protecting group.
-
Base Lability : The Fmoc group is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in DMF.[3][19] The reaction proceeds via a β-elimination mechanism, yielding dibenzofulvene, carbon dioxide, and the free secondary amine of the piperidine ring.[3] The dibenzofulvene intermediate is trapped by piperidine to form a stable adduct, which prevents side reactions.[19]
-
Acid Stability : The compound is stable to acidic conditions, such as those used for the cleavage of Boc (tert-butyloxycarbonyl) protecting groups (e.g., trifluoroacetic acid, TFA). This orthogonal stability is the cornerstone of Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
The following sections provide generalized methodologies for the characterization of this compound.
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent.
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., DMF, DMSO). The presence of undissolved solid is crucial.
-
Equilibration : Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Separation : After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Analysis : Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width and a longer relaxation delay may be necessary.
-
Data Acquisition : Acquire the Free Induction Decay (FID) data.
-
Processing : Perform a Fourier transform on the FID data, followed by phase and baseline correction, to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of the compound using FT-IR, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan : Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Spectrum Acquisition : Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : The instrument software will generate a transmittance or absorbance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
This protocol provides a general method for molecular weight confirmation using Electrospray Ionization (ESI).
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate.
-
Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Analysis : Analyze the ions in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. High-resolution instruments can be used to confirm the elemental composition.
Workflows and Processes
The following diagrams illustrate key workflows involving this compound.
Caption: Workflow for the physicochemical characterization of the compound.
Caption: Logical flow of the Fmoc group removal process.
Caption: Experimental workflow for peptide coupling using the title compound.
References
- 1. 154938-68-8 | this compound - Capot Chemical [capotchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 154938-68-8 | this compound | Tetrahedron [thsci.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
- 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. redalyc.org [redalyc.org]
N-Fmoc-4-piperidinepropionic Acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Fmoc-4-piperidinepropionic acid, a key building block for researchers, scientists, and drug development professionals. The document details its chemical structure, molecular weight, and its significant role in the synthesis of therapeutic peptides, particularly those targeting neurological disorders.
Core Compound Data
This compound is a derivative of piperidine featuring a propionic acid group at the 4-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This structure makes it an ideal component for solid-phase peptide synthesis (SPPS).
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-(1-Fmoc-piperidin-4-yl)propionic acid |
| CAS Number | 154938-68-8 |
| Molecular Formula | C₂₃H₂₅NO₄ |
| Molecular Weight | 379.46 g/mol |
| Appearance | White powder |
| Purity | ≥ 98% (HPLC) |
| Melting Point | 113-119 °C |
| Storage Conditions | 0-8 °C |
Structural Representation
Caption: Chemical structure of this compound.
Role in Peptide Synthesis and Drug Development
This compound is a valuable building block in the pharmaceutical industry for the development of new drug candidates.[1] Its incorporation into peptides can modify their properties, and it is particularly noted for its potential in creating therapeutics for neurological disorders.[1] The piperidine moiety is a common feature in many central nervous system (CNS) active drugs and is known to play a significant role in their neuropharmacology.[2][3][4][5][6]
While specific therapeutic peptides for neurological disorders that incorporate this compound are largely proprietary and not detailed in publicly available literature, the rationale for its use is based on the established roles of similar structures. For instance, the piperidine ring can interact with key residues in enzymes like monoamine oxidase (MAO), which is a target in the treatment of Parkinson's disease.[3][4]
Logical Workflow: Rationale for Use in Neurological Peptide Drug Design
The following diagram illustrates the logical workflow for incorporating this compound into a therapeutic peptide targeting a neurological disorder, such as Parkinson's disease, by aiming to inhibit alpha-synuclein aggregation.
Caption: Logical workflow for the design and application of a therapeutic peptide.
Experimental Protocols
Synthesis of this compound
A general, illustrative synthesis of this compound can be conceptualized in a two-step process starting from 4-piperidinepropionic acid.
Step 1: Fmoc Protection of the Piperidine Nitrogen
-
Materials: 4-piperidinepropionic acid, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., a mixture of dioxane and water or dichloromethane).
-
Procedure:
-
Dissolve 4-piperidinepropionic acid in the chosen solvent system containing the base.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl in the organic solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up. Acidify the aqueous layer (e.g., with citric acid or dilute HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Reaction vessel
Protocol:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the this compound by dissolving it in DMF with HBTU and DIPEA.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, then DCM, and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Fmoc Solid-Phase Peptide Synthesis
Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Fmoc-4-piperidinepropionic Acid: Physical Properties and Synthetic Applications
This guide provides a comprehensive overview of the physical properties of N-Fmoc-4-piperidinepropionic acid, a key building block in peptide synthesis and drug development.[1] Intended for researchers, scientists, and professionals in the field of medicinal chemistry, this document outlines the compound's key characteristics and provides context for its application in experimental settings.
Physical and Chemical Properties
This compound is a derivative of piperidine containing a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure makes it a valuable reagent for the synthesis of complex peptides.[1] Its physical appearance is a white powder.[1]
Data Presentation: Key Properties of this compound
| Property | Value | Reference |
| Appearance | White powder | [1] |
| Melting Point | 113-119 °C | [1] |
| Molecular Formula | C₂₃H₂₅NO₄ | [1][2][3] |
| Molecular Weight | 379.46 g/mol | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| CAS Number | 154938-68-8 | [1][4] |
Experimental Protocols
Determination of Physical Properties
The physical properties of this compound are determined using standard laboratory procedures.
-
Appearance: The appearance is determined by visual inspection of the substance under adequate lighting. The color, texture, and physical state (e.g., powder, crystalline solid) are recorded.
-
Melting Point: The melting point is determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded.
-
Purity: The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC). This technique separates the compound from any impurities, and the area under the peak corresponding to this compound is used to calculate its percentage purity.
Applications in Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group for the amine, which can be removed under mild basic conditions, typically with piperidine, to allow for the coupling of the next amino acid in the peptide sequence.
Experimental Workflow: In Situ Fmoc Removal in SPPS
A notable advancement in SPPS is the "in situ" Fmoc removal strategy, which streamlines the synthesis process by combining the coupling and deprotection steps, thereby reducing solvent consumption. The following diagram illustrates this workflow.
References
N-Fmoc-4-piperidinepropionic Acid in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Fmoc-4-piperidinepropionic acid is a valuable building block in solid-phase peptide synthesis (SPPS), offering a unique scaffold to introduce conformational constraints and modulate the pharmacokinetic properties of synthetic peptides. This technical guide provides a comprehensive overview of its core features, detailed experimental protocols for its incorporation, and its application in the development of bioactive peptides, particularly in the realm of neuroactive compounds.
Core Features and Physicochemical Properties
This compound is a non-canonical amino acid derivative characterized by a piperidine ring linked to a propionic acid moiety, with the amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure imparts specific characteristics beneficial for peptide design. The piperidine ring introduces a level of rigidity that can help in stabilizing secondary structures such as β-turns, which are often crucial for biological activity.
The Fmoc protecting group is fundamental to its use in modern peptide synthesis, allowing for a mild, base-labile deprotection strategy that is orthogonal to the acid-labile side-chain protecting groups of standard amino acids.[1] This compatibility is a cornerstone of the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 154938-68-8[3] |
| Molecular Formula | C23H25NO4[3] |
| Molecular Weight | 379.45 g/mol [3] |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage Conditions | 2-8°C, desiccated |
Data Presentation: Performance in Peptide Synthesis
Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Key Advantages | Potential Considerations |
| HBTU/HATU | Aminium/Uronium Salts | High efficiency, fast reaction times.[1] | Potential for racemization with sensitive amino acids. |
| DIC/OxymaPure | Carbodiimide/Oxime | Low cost, reduced racemization potential.[5] | Generally slower reaction times than aminium salts. |
| PyBOP | Phosphonium Salt | Effective for sterically hindered amino acids. | Higher cost. |
Note: The optimal coupling reagent and conditions for this compound should be determined empirically for each specific peptide sequence.
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-based solid-phase peptide synthesis. A representative manual protocol is provided below.
Protocol 1: Manual Solid-Phase Synthesis Cycle for Incorporation of this compound
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[4]
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]
3. Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[4] Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow it to pre-activate for 1-5 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The optimal time can depend on the steric hindrance of the preceding amino acid.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[4]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the peptide pellet by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
Mandatory Visualization
Signaling and Synthesis Workflow
The piperidine moiety is a common scaffold in the development of ligands for G-protein coupled receptors (GPCRs), including neurotensin receptors, which are implicated in various neurological processes.[7][8] The following diagrams illustrate the general workflow for synthesizing a peptide analog containing this compound and a simplified representation of its potential interaction with a GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 154938-68-8 | this compound | Tetrahedron [thsci.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. chem.uci.edu [chem.uci.edu]
N-Fmoc-4-piperidinepropionic Acid: A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Fmoc-4-piperidinepropionic acid, a key building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its application, and explores its relevance in the development of therapeutics, particularly for neurological disorders.
Core Compound Identification
CAS Number: 154938-68-8[1][2][3][4]
Synonyms: 3-(1-Fmoc-piperidin-4-yl)propionic acid[5]
Physicochemical and Quantitative Data
The following tables summarize the key quantitative and qualitative data for this compound, facilitating its use in experimental design and execution.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.45 g/mol [1] |
| Appearance | White powder |
| Purity | ≥ 98% (HPLC)[5] |
| Melting Point | 113-119 °C |
| Storage Conditions | 0-8 °C |
Table 2: Compound Identifiers
| Identifier | Value |
| CAS Number | 154938-68-8[1][2][3][4] |
| MDL Number | MFCD02179125[2][3][4] |
| PubChem ID | 2756122 |
Applications in Research and Drug Development
This compound is a versatile amino acid derivative widely utilized in the fields of peptide synthesis and medicinal chemistry.[5] Its core applications include:
-
Solid-Phase Peptide Synthesis (SPPS): As a derivative featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group, it serves as a crucial building block for creating complex peptide sequences.[5] The Fmoc group is base-labile, allowing for selective deprotection under mild conditions, which is a cornerstone of modern SPPS.
-
Drug Development for Neurological Disorders: The piperidine moiety within its structure makes it a valuable component in the design of novel therapeutics.[5] Peptides incorporating this structure are explored for their potential to treat neurological conditions, leveraging the piperidine ring to enhance biological activity and pharmacological properties.[5]
Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis
The following is a detailed methodology for the incorporation of this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU, or DIC/OxymaPure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and a suitable coupling agent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Monitoring Coupling Efficiency (Optional):
-
A qualitative Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines, indicating an incomplete coupling reaction.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
The purified peptide can then be lyophilized.
-
Logical and Pathway Diagrams
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical workflow for incorporating this compound into a growing peptide chain on a solid support.
Conceptual Signaling Pathway in Neurological Disorders
Peptides developed using this compound are often aimed at modulating pathways implicated in neurological diseases. Neuroinflammation is a common feature of such disorders, and the NF-κB signaling pathway is a key regulator of this process.[6] The following diagram illustrates a simplified, conceptual representation of the NF-κB pathway, a potential target for novel peptide-based therapeutics.
References
- 1. 154938-68-8 | this compound - Capot Chemical [capotchem.com]
- 2. 154938-68-8 | this compound | Tetrahedron [thsci.com]
- 3. angene.in [angene.in]
- 4. 154938-68-8 | MFCD02179125 | this compound [aaronchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. A short peptide exerts neuroprotective effects on cerebral ischemia–reperfusion injury by reducing inflammation via the miR-6328/IKKβ/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
N-Fmoc-4-piperidinepropionic acid (CAS: 154938-68-8) is a versatile, heterobifunctional molecule that has carved a significant niche in modern pharmaceutical research and development.[1][2] Its unique structure, featuring a piperidine core, a propionic acid chain, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, makes it a valuable building block in the synthesis of complex therapeutic molecules.[1] This technical guide provides an in-depth exploration of its primary applications, supported by experimental protocols and quantitative data to facilitate its use in a research setting.
Core Applications in Drug Development
The primary applications of this compound in drug development can be categorized into two main areas: as a building block in solid-phase peptide synthesis (SPPS) and as a linker in the construction of bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Peptide Synthesis and Modification
This compound serves as a key component in the synthesis of peptides, particularly in the development of peptide-based therapeutics.[1] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for its ability to enhance the bioavailability, stability, and efficacy of drug candidates.[3][4] Its incorporation into a peptide sequence can impart favorable pharmacokinetic properties and contribute to the overall bioactivity of the molecule.[5][6]
The Fmoc protecting group is central to its utility in modern peptide synthesis, which predominantly employs the Fmoc/tBu strategy.[7][8] This protecting group is stable under a variety of reaction conditions but can be selectively removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[8][9][10][11][12]
A significant area of application is in the synthesis of somatostatin analogs.[13] Somatostatin is a peptide hormone with a short half-life, and synthetic analogs with improved stability and receptor selectivity are of great therapeutic interest.[14] The synthesis of these analogs, such as pasireotide, is often achieved through Fmoc-based solid-phase peptide synthesis.[15][16] The incorporation of non-standard amino acids and building blocks like this compound is a key strategy in the development of these next-generation peptide therapeutics.[13][17][18]
Linker for Antibody-Drug Conjugates (ADCs) and PROTACs
The heterobifunctional nature of this compound makes it an ideal candidate for use as a linker in the construction of ADCs and PROTACs.[19] In this context, the carboxylic acid end can be conjugated to a cytotoxic drug or a protein-of-interest (POI) ligand, while the Fmoc-protected amine provides a handle for subsequent attachment to an antibody or an E3 ligase ligand.
Quantitative Data
The following tables summarize typical quantitative data for the key steps involving this compound in solid-phase peptide synthesis. These values are representative and may require optimization based on the specific peptide sequence and coupling partners.
Table 1: Fmoc Deprotection Parameters
| Parameter | Typical Value | Factors Influencing |
| Reagent | 20% (v/v) Piperidine in DMF | Resin swelling, steric hindrance |
| Reaction Time | 5 - 20 minutes | Amino acid sequence, temperature |
| Number of Treatments | 2 | Accessibility of the N-terminus |
| Monitoring | UV absorbance of dibenzofulvene-piperidine adduct at ~301 nm | Completeness of the reaction |
Table 2: Amino Acid Coupling Parameters
| Parameter | Typical Value | Factors Influencing |
| Coupling Reagent | HBTU/HATU/DIC | Steric hindrance of amino acids |
| Equivalents of Amino Acid | 3 - 5 equivalents | Desired coupling efficiency |
| Equivalents of Coupling Reagent | 3 - 5 equivalents | Activation method |
| Base | DIPEA/Collidine | pH of the reaction mixture |
| Reaction Time | 1 - 4 hours | Temperature, specific amino acids |
| Coupling Efficiency | >99% | Monitoring with Kaiser or Ninhydrin test |
Experimental Protocols
Protocol for Incorporation into a Peptide Chain via SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling this compound to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, add 20% piperidine in DMF and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).
-
Coupling of this compound: a. In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. b. Add the activation mixture to the resin. c. Agitate the reaction vessel for 1-4 hours at room temperature. d. Monitor the coupling reaction for completion using the Kaiser test.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: The resulting peptide-resin is ready for the next deprotection and coupling cycle.
Protocol for Use as a Linker in Bioconjugation
This protocol provides a general workflow for using this compound to link a drug molecule to a second component (e.g., a molecule with a free amine).
Materials:
-
This compound
-
Drug molecule with a suitable functional group for conjugation (e.g., an amine)
-
Activating agent for carboxylic acid (e.g., EDC/NHS)
-
Organic solvent (e.g., DMF, DMSO)
-
Deprotection reagent (20% piperidine in DMF)
-
Second component with a free amine
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF. b. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and N-hydroxysuccinimide (NHS) (1.2 eq.). c. Stir at room temperature for 1-4 hours to form the NHS ester.
-
Conjugation to Drug Molecule: a. Add the amine-containing drug molecule to the activated linker solution. b. Stir the reaction at room temperature overnight.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the reaction mixture. b. Stir for 30 minutes at room temperature to remove the Fmoc group, exposing the piperidine amine.
-
Purification: Purify the drug-linker conjugate using reverse-phase HPLC.
-
Conjugation to Second Component: The purified drug-linker with the free amine can then be conjugated to a second molecule containing a suitable reactive group (e.g., an activated ester).
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Caption: General workflow for using this compound as a linker in ADC or PROTAC synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 154938-68-8 | this compound | Tetrahedron [thsci.com]
- 3. researchchem-market.com [researchchem-market.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 12. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 13. mdpi.com [mdpi.com]
- 14. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
N-Fmoc-4-piperidinepropionic Acid: A Versatile Building Block for Custom Synthesis in Drug Discovery and Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Fmoc-4-piperidinepropionic acid is a valuable heterocyclic building block widely employed in custom chemical synthesis, particularly in the realms of peptide science and drug discovery. Its unique structural features, combining a piperidine core with a propionic acid side chain and an Fmoc-protecting group, offer researchers a versatile tool for creating novel molecules with tailored properties. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 154938-68-8 | |
| Molecular Formula | C₂₃H₂₅NO₄ | |
| Molecular Weight | 379.46 g/mol | |
| Appearance | White powder | |
| Purity | ≥ 98% (HPLC) | |
| Melting Point | 113-119 °C | |
| Storage Conditions | 0-8 °C |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a non-canonical amino acid analogue in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group for the secondary amine of the piperidine ring, allowing for its selective removal during the iterative process of peptide chain elongation.
The incorporation of the 4-piperidinepropionic acid moiety can impart unique conformational constraints on the resulting peptide, influencing its structure, stability, and biological activity. This is particularly relevant in the design of peptidomimetics and probes for studying protein-protein interactions.
General Workflow for Fmoc-SPPS
The following diagram illustrates the general workflow of a single cycle in Fmoc-SPPS, which is applicable when incorporating this compound.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Role in Drug Discovery: Targeting Neurological Disorders
The piperidine moiety is a common scaffold in many neurologically active compounds. Its incorporation into peptides can enhance their ability to cross the blood-brain barrier and improve their metabolic stability and binding affinity to specific receptors. Peptides containing the 4-piperidinepropionic acid residue are of particular interest for developing novel therapeutics for neurological disorders.
Example Application: Development of Opioid Receptor Ligands
The opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation. The development of potent and selective opioid receptor ligands is a major goal in pain management research. The incorporation of unnatural amino acids, such as 4-piperidinepropionic acid, into opioid peptide analogues can lead to compounds with improved pharmacological profiles, including enhanced potency and selectivity.
The following diagram illustrates the general signaling pathway of a G-protein coupled receptor, such as the mu-opioid receptor, upon activation by an agonist peptide.
Quantitative Data in Custom Synthesis
While specific yield and purity data are highly dependent on the peptide sequence and synthesis conditions, the use of high-purity this compound (≥98%) is crucial for achieving high-quality final products. In a comparative study of deprotection reagents for Fmoc-SPPS, the yields and purities of synthesized peptides were evaluated. Although this study did not specifically use this compound, it provides a framework for the type of quantitative analysis that is essential in custom synthesis.
| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) |
| H-FISEAIIHVLHSR-NH₂ | 4-methylpiperidine | 85.2 | 45.1 |
| Piperidine | 88.5 | 49.8 | |
| Piperazine | 87.9 | 42.3 | |
| H-TLEEFSAKL-NH₂ | 4-methylpiperidine | 99.1 | 65.1 |
| Piperidine | 98.4 | 83.0 | |
| Piperazine | 99.4 | 74.8 | |
| H-KKWRWWLKALAKK-NH₂ | 4-methylpiperidine | 98.7 | 65.2 |
| Piperidine | 99.1 | 68.7 | |
| Piperazine | 98.9 | 62.5 | |
| H-VAPIAKYLATALAKWALKQGFAKLKS-NH₂ | 4-methylpiperidine | 68.5 | 20.6 |
| Piperidine | 79.3 | 29.0 | |
| Piperazine | 68.2 | 21.4 | |
| Data adapted from a study comparing different deprotection reagents in Fmoc-SPPS. The specific peptides in this table do not contain this compound, but the data illustrates typical quantitative reporting in peptide synthesis. |
Conclusion
This compound is a key building block for the custom synthesis of complex peptides and peptidomimetics. Its unique structure allows for the introduction of conformational constraints and physicochemical properties that can enhance the biological activity and therapeutic potential of the resulting molecules. A thorough understanding of its properties and the principles of Fmoc-SPPS, as outlined in this guide, is essential for its successful application in research and drug development. The continued exploration of peptides incorporating this versatile building block holds significant promise for the discovery of novel therapeutics, particularly for challenging targets such as those in the central nervous system.
The Cornerstone of Peptide Modification: A Technical Guide to the Fmoc Protecting Group in N-Fmoc-4-piperidinepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in N-Fmoc-4-piperidinepropionic acid, a versatile building block in modern peptide synthesis and drug discovery. The unique structural attributes of this compound, imparted by the Fmoc group, offer significant advantages in the synthesis of complex peptides and targeted therapeutics, particularly in the realm of neurological disorders.
Core Concepts: The Functionality of the Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group integral to solid-phase peptide synthesis (SPPS).[1] Its primary function is to temporarily block the amine group of an amino acid or, in this case, the piperidine nitrogen of 4-piperidinepropionic acid, preventing unwanted side reactions during peptide chain elongation.[2] The key advantage of the Fmoc group lies in its orthogonality to many other protecting groups used in peptide synthesis. It is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This selective deprotection strategy allows for the precise and sequential addition of amino acids to a growing peptide chain.[1]
This compound: A Versatile Building Block
This compound is a valuable derivative that introduces a piperidine moiety into a peptide sequence. This structural element can impart unique conformational constraints and physicochemical properties to the final peptide, which is often desirable in the design of bioactive molecules. The piperidine ring can influence the peptide's secondary structure, enhance its metabolic stability, and improve its pharmacokinetic profile. Its application is particularly noted in the development of pharmaceuticals targeting neurological disorders, where the modification of peptide properties is crucial for efficacy.[2]
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 154938-68-8 | [2][3][4][5] |
| Molecular Formula | C₂₃H₂₅NO₄ | [2][3][5] |
| Molecular Weight | 379.45 g/mol | [3] |
| Appearance | White powder | [2] |
| Melting Point | 113-119 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Fmoc Protection)
This protocol describes the general procedure for the protection of the piperidine nitrogen of 4-piperidinepropionic acid using Fmoc-Cl.
Materials:
-
4-Piperidinepropionic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-piperidinepropionic acid in an aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-Cl in dioxane dropwise while stirring vigorously at room temperature.
-
Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 using 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for the removal of the Fmoc group from a resin-bound peptide during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel for 30-60 minutes.
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for an initial 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (typically 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical experimental workflow involving this compound.
Caption: Mechanism of Fmoc protection of 4-piperidinepropionic acid.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The Fmoc protecting group is an indispensable tool in the synthesis of complex peptides, and its application in this compound provides researchers with a powerful means to introduce unique structural and functional motifs. The ability to precisely control the incorporation of this building block through reliable protection and deprotection protocols is fundamental to advancing drug discovery efforts, particularly in the development of novel therapeutics for neurological and other challenging diseases. This guide provides a foundational understanding for professionals in the field, enabling the effective utilization of this versatile compound in their research and development endeavors.
References
Literature review on the use of piperidine moieties in medicinal chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and clinical candidates solidifies its status as a "privileged scaffold." This technical guide provides a comprehensive overview of the multifaceted role of the piperidine moiety in drug design and development, delving into its synthesis, pharmacological applications, and impact on key biological pathways.
The Physicochemical Advantage of the Piperidine Ring
The enduring success of the piperidine scaffold in drug discovery can be attributed to its unique combination of physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles. The nitrogen atom within the ring is basic, allowing for the formation of strong ionic interactions with biological targets. Furthermore, the sp³-hybridized carbon atoms provide the ring with conformational flexibility, enabling it to adopt low-energy chair conformations that can optimally orient substituents for binding to diverse protein targets. This inherent structural versatility allows for the fine-tuning of properties such as lipophilicity and solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Diverse Pharmacological Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is reflected in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact.[2][3] These include, but are not limited to:
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a key feature in many drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[4] Notable examples include the acetylcholinesterase inhibitor donepezil for Alzheimer's disease, the stimulant methylphenidate (Ritalin) for ADHD, and the potent opioid analgesic fentanyl.[4][5][6]
-
Oncology: A significant number of anticancer agents incorporate the piperidine ring.[7][8] These compounds often target critical signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and NF-κB pathways.[8][9][10]
-
Infectious Diseases: Piperidine derivatives have also been developed as antimicrobial and antiviral agents.[7]
Quantitative Analysis of Piperidine-Containing Drugs
To illustrate the broad applicability and tunable properties of the piperidine scaffold, the following table summarizes key quantitative data for a selection of well-established piperidine-containing drugs.
| Drug Name | Therapeutic Area | Target(s) | Potency (IC50/Ki) |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | IC50 = 14 nM (AChE)[11] |
| Methylphenidate (Ritalin) | ADHD | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Ki = 13.7 nM (DAT), Ki = 39.5 nM (NET) |
| Fentanyl | Analgesia | μ-opioid receptor | Ki = 0.39 nM |
| Haloperidol | Antipsychotic | Dopamine D2 Receptor | Ki = 1.5 nM |
| Risperidone | Antipsychotic | Serotonin 5-HT2A Receptor, Dopamine D2 Receptor | Ki = 0.16 nM (5-HT2A), Ki = 3.13 nM (D2) |
| Loperamide | Antidiarrheal | μ-opioid receptor | Ki = 0.4 nM |
| Paroxetine | Antidepressant | Serotonin Transporter (SERT) | Ki = 0.1 nM |
| EF31 | Anticancer/Anti-inflammatory | IκB kinase β (IKKβ) | IC50 ≈ 1.92 μM[12] |
| AZD5363 | Anticancer | AKT1/2/3 | IC50 = 3 nM (AKT1), 8 nM (AKT2), 8 nM (AKT3)[13] |
Key Signaling Pathways Modulated by Piperidine Derivatives
The therapeutic effects of many piperidine-containing drugs are achieved through the modulation of critical intracellular signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[1][15] Certain piperidine-containing compounds, such as the curcumin analog EF24, have been shown to inhibit this pathway by directly targeting IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[1] This action blocks the nuclear translocation of NF-κB and the transcription of its target genes.[1]
References
- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. bioassaysys.com [bioassaysys.com]
- 4. scispace.com [scispace.com]
- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 113-45-1,Ritalin | lookchem [lookchem.com]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of N-Fmoc-4-piperidinepropionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-4-piperidinepropionic acid is a key building block in modern peptide synthesis and drug discovery, valued for its utility in creating complex molecular architectures. The stability of this reagent is paramount to ensure the integrity, purity, and yield of the final synthesized peptides and drug candidates. This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, supported by data interpretation and detailed experimental protocols. Understanding these parameters is critical for researchers to mitigate degradation, ensure reproducibility, and maintain the quality of their scientific outcomes.
Chemical Properties and Structure
This compound, with the chemical formula C₂₃H₂₅NO₄, possesses a molecular weight of 379.45 g/mol . Its structure is characterized by a piperidinepropionic acid moiety N-protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is fundamental to its application in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and lability to basic conditions.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. While specific quantitative stability data for this exact molecule is not extensively published, its stability can be inferred from the well-documented behavior of the Fmoc protecting group and similar Fmoc-protected amino acids.
General Stability
Under recommended storage conditions, this compound is a stable compound.[1][2] It is typically supplied as a white to off-white powder.[3] The primary routes of degradation involve the cleavage of the Fmoc group or reactions of the carboxylic acid functionality.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[5][6] For this compound, a forced degradation study would typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress.
Table 1: Summary of Predicted Stability under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Generally stable. The Fmoc group is known for its stability in acidic media.[7][8] | Minimal degradation expected. |
| Basic (e.g., 0.1 M NaOH) | Labile. The Fmoc group is readily cleaved under basic conditions.[7][9] | 4-Piperidinepropionic acid, Dibenzofulvene (DBF), and DBF-adducts. |
| Oxidative (e.g., 3% H₂O₂) | Potential for oxidation, though the primary structure is relatively robust. | Oxidized derivatives of the piperidine ring or fluorenyl group. |
| Thermal (e.g., 120°C in DMSO) | Susceptible to thermal cleavage of the Fmoc group, even in the absence of a base.[1][2] | 4-Piperidinepropionic acid and Dibenzofulvene. |
| Photolytic (e.g., ICH Q1B) | The fluorenyl group is a chromophore and may be susceptible to photodegradation. | Photodegradation products of the Fmoc group. |
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C.[3] | To minimize thermal degradation and potential autocatalytic decomposition of the Fmoc group. |
| Humidity | Store in a dry environment. Keep container tightly closed.[1][2][10] | To prevent hydrolysis of the compound or potential hygroscopic effects. |
| Light | Protect from light. | To prevent photolytic degradation of the light-sensitive Fmoc group. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To minimize oxidative degradation. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[2] | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and separating it from its potential degradation products.[11]
Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm and 301 nm (characteristic absorbance of the Fmoc group).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Detailed Steps:
-
Control Sample: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). This will serve as the unstressed control.
-
Acid Hydrolysis: To the sample solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48 hours). Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: To the sample solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature and analyze at various time points (e.g., 1, 4, 8, 24 hours) due to the lability of the Fmoc group. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: To the sample solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light. Analyze at specified time intervals.
-
Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C. Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with the control, using the developed stability-indicating HPLC method.
Visualization of Key Processes
Fmoc Group Cleavage Pathway
The primary degradation pathway under basic or thermal conditions is the cleavage of the Fmoc group via a β-elimination mechanism.
Caption: Base- or heat-induced cleavage of the Fmoc protecting group.
Conclusion
A thorough understanding of the stability and optimal storage conditions of this compound is indispensable for its effective use in research and development. This guide provides a framework for maintaining the integrity of this crucial reagent. By adhering to the recommended storage conditions and employing robust analytical methods for purity assessment, researchers can ensure the reliability and reproducibility of their synthetic endeavors, ultimately contributing to the successful development of novel peptides and therapeutics.
References
- 1. chimia.ch [chimia.ch]
- 2. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. longdom.org [longdom.org]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Standard protocol for coupling N-Fmoc-4-piperidinepropionic acid to a resin.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the coupling of N-Fmoc-4-piperidinepropionic acid to a solid-phase resin, a common step in the synthesis of peptides and peptidomimetics. This compound is a valuable building block used to introduce a piperidine moiety into a peptide sequence, which can impart unique structural and functional properties.[1] The protocol outlines the standard procedures for solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, which involves the use of the base-labile N-Fmoc group for α-amino protection and acid-labile side-chain protecting groups.[2][3] This methodology is widely employed due to its mild reaction conditions and versatility.[4]
The piperidine ring in this compound may present a moderate degree of steric hindrance. Therefore, this protocol emphasizes the use of potent coupling reagents to ensure high coupling efficiency. The procedures described are applicable to both Wang resin, for the synthesis of C-terminal peptide acids, and Rink amide resin, for the synthesis of C-terminal peptide amides.
Materials and Reagents
-
This compound
-
Wang resin or Rink amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) (for less hindered couplings)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (recommended for efficient coupling)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Acetic anhydride
-
Pyridine
-
Methanol (for capping 2-chlorotrityl resin if used)
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler for agitation
Quantitative Data Summary
The following table summarizes the recommended quantities of reagents for the coupling of this compound. The equivalents are calculated relative to the loading capacity of the resin.
| Reagent | Equivalents (eq) | Purpose |
| This compound | 3.0 | The amino acid building block to be coupled. |
| Coupling Reagent (HATU/HCTU) | 2.9 | Activates the carboxylic acid of the Fmoc-amino acid to facilitate amide bond formation.[5] |
| Additive (HOBt/OxymaPure) | 3.0 | Suppresses side reactions and can improve coupling efficiency. |
| Base (DIPEA) | 6.0 | A non-nucleophilic base used to activate the coupling reagent and neutralize the reaction mixture.[5] |
| Fmoc Deprotection Reagent (Piperidine) | 20% (v/v) in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain.[2][6] |
| Capping Solution (Acetic Anhydride/Pyridine) | 10:1 (v/v) | Acetylates any unreacted amino groups to prevent the formation of deletion sequences. |
Experimental Protocols
This section details the step-by-step methodology for coupling this compound to a resin. The protocol is divided into the main stages of a standard solid-phase peptide synthesis cycle.
Resin Swelling
Proper swelling of the resin is crucial for efficient reagent diffusion and reaction kinetics.
-
Place the desired amount of resin (e.g., Wang or Rink amide) in a solid-phase synthesis reaction vessel.
-
Add DMF (approximately 10-15 mL per gram of resin) to the vessel.
-
Agitate the resin slurry gently using a shaker or by bubbling nitrogen for 30-60 minutes at room temperature.[7]
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
This step removes the Fmoc protecting group from the resin's functional group (for the first amino acid) or from the N-terminus of the growing peptide chain.
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
Coupling of this compound
This protocol recommends the use of a potent coupling reagent like HATU or HCTU to overcome potential steric hindrance.
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) or HCTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[5]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time can be extended for difficult couplings.[7]
-
To monitor the completion of the coupling reaction, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.
Washing
Thorough washing is essential to remove excess reagents and byproducts before proceeding to the next step.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
Perform a final wash with DMF (3-5 times).
Capping (Optional but Recommended)
If the Kaiser test is positive after the coupling step, it indicates the presence of unreacted amino groups. These should be capped to prevent the formation of deletion sequences in the final peptide.
-
Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 1:1:8 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes described in this protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Peptide Modification using N-Fmoc-4-piperidinepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Fmoc-4-piperidinepropionic acid as a versatile linker for the modification of peptides. This linker is particularly valuable for introducing functionalities such as lipids and carbohydrates, thereby enhancing the therapeutic potential of peptide-based drugs through improved stability, targeting, and bioavailability. Detailed protocols for solid-phase peptide synthesis (SPPS), subsequent on-resin modification, and characterization are provided, along with data presented in a clear, tabular format for easy reference.
Introduction
This compound is a bifunctional linker designed for seamless integration into Fmoc-based solid-phase peptide synthesis. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine for peptide chain elongation and a carboxylic acid for coupling to the resin or a growing peptide chain. The key feature of this linker is the piperidine ring, which provides a secondary amine that, after deprotection of the Fmoc group on the main chain, can be functionalized with various moieties. The propionic acid spacer arm offers flexibility and reduces steric hindrance. The piperidine moiety not only serves as a conjugation point but can also impart favorable physicochemical properties to the final peptide conjugate, such as increased rigidity and improved solubility.[1]
The modification of peptides with lipids (lipidation) or carbohydrates (glycosylation) is a powerful strategy in drug development. Lipidation can enhance membrane permeability and prolong the in-vivo half-life of peptides, while glycosylation can improve solubility, stability, and receptor-mediated targeting.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and reaction setup.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 154938-68-8 |
| Molecular Formula | C₂₃H₂₅NO₄ |
| Molecular Weight | 379.46 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% (HPLC) |
| Melting Point | 113-119 °C |
| Storage Conditions | 2-8°C, protect from moisture |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of the this compound linker into a peptide sequence and its subsequent modification.
Protocol 1: Incorporation of this compound during SPPS
This protocol describes the standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using manual Fmoc SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If starting with a pre-loaded Fmoc-amino acid resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Couplings: Perform the required cycles of amino acid coupling and Fmoc deprotection to assemble the desired peptide sequence.[4]
-
Linker Activation and Coupling:
-
In a separate vial, dissolve this compound (2 equivalents relative to the resin loading), HBTU (1.9 equivalents), and HOBt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the activation mixture and vortex briefly.
-
Add the activated linker solution to the resin with the free N-terminal amine.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Final Fmoc Deprotection: Remove the Fmoc group from the incorporated linker by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for on-resin modification of the piperidine secondary amine.
Workflow for Linker Incorporation
Caption: Workflow for incorporating the linker into the peptide chain.
Protocol 2: On-Resin Lipidation of the Piperidine Linker
This protocol describes the acylation of the secondary amine on the piperidine ring with a fatty acid.
Materials:
-
Resin-bound peptide with the deprotected piperidine linker (from Protocol 1)
-
Fatty acid (e.g., Palmitic acid, Myristic acid) (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Resin Preparation: Start with the resin-bound peptide containing the free piperidine moiety from Protocol 1.
-
Fatty Acid Activation: In a separate vial, dissolve the fatty acid, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated fatty acid solution to the resin. Agitate the mixture at room temperature for 4-6 hours, or overnight for sterically hindered fatty acids.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove unreacted reagents.
-
Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude lipidated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for On-Resin Lipidation
Caption: Workflow for the on-resin lipidation of the peptide.
Protocol 3: On-Resin Glycosylation of the Piperidine Linker
This protocol outlines a method for attaching a carbohydrate moiety to the piperidine linker via reductive amination.
Materials:
-
Resin-bound peptide with the deprotected piperidine linker (from Protocol 1)
-
Aldehyde- or ketone-functionalized carbohydrate (3 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (5 equivalents)
-
DMF or a mixture of DMF/DCM
-
1% Acetic acid in DMF
Procedure:
-
Resin Preparation: Start with the resin-bound peptide containing the free piperidine moiety from Protocol 1.
-
Schiff Base Formation: Dissolve the aldehyde- or ketone-functionalized carbohydrate in DMF (with 1% acetic acid to catalyze imine formation) and add it to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Reduction: Add sodium cyanoborohydride to the reaction mixture and continue to agitate for an additional 4-6 hours or overnight.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection: Cleave the glycopeptide from the resin using a standard cleavage cocktail.
-
Purification: Purify the crude glycopeptide by RP-HPLC.
Data Presentation
The following tables summarize expected outcomes for the synthesis and modification of peptides using the this compound linker. The data is compiled from typical results obtained in solid-phase peptide synthesis and subsequent modifications.[5][6][7]
Table 2: Typical Yield and Purity for Peptide Synthesis and Modification
| Step | Product | Typical Crude Yield (%) | Typical Purity after HPLC (%) |
| Protocol 1 | Resin-bound peptide with linker | N/A | >95% (on-resin) |
| Protocol 2 | Lipidated Peptide (e.g., Palmitoylated) | 60 - 80 | >98% |
| Protocol 3 | Glycosylated Peptide | 50 - 70 | >95% |
Table 3: Mass Spectrometry Data for Modified Peptides
| Modification | Expected Mass Shift (Da) |
| This compound linker | +378.45 (after coupling and Fmoc removal) |
| Palmitoylation | +238.42 |
| Myristoylation | +210.36 |
| Mannosylation (reductive amination) | +164.16 |
Potential Signaling Pathway Application
Peptides modified with a piperidinepropionic acid linker may interact with various cellular targets. One potential target is the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and other physiological processes. A related compound, 1-Piperidine Propionic Acid, has been identified as an allosteric inhibitor of PAR2.[8] Peptides functionalized with this linker could be designed to modulate PAR2 signaling.
Protease-Activated Receptor 2 (PAR2) Signaling Pathway
Caption: Simplified PAR2 signaling cascade.
Conclusion
This compound is a valuable tool for the chemical modification of peptides. The protocols provided herein offer a robust framework for its incorporation and subsequent functionalization with lipids and carbohydrates. The ability to introduce these modifications in a site-specific manner opens up new avenues for the development of peptide-based therapeutics with enhanced pharmacological properties. The potential interaction with signaling pathways such as the PAR2 cascade highlights the importance of such modified peptides in probing and modulating biological processes.
References
- 1. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-based glycodendrons as protein N-glycan prosthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 | MDPI [mdpi.com]
Application Notes and Protocols: Fmoc Deprotection of N-Fmoc-4-piperidinepropionic Acid using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a range of reaction conditions and its lability to mild basic conditions, most commonly through treatment with piperidine. This application note provides a detailed protocol for the solution-phase deprotection of N-Fmoc-4-piperidinepropionic acid using piperidine. The procedure outlines the reaction conditions, monitoring, work-up, and purification of the resulting 4-piperidinepropionic acid.
The deprotection proceeds via a base-catalyzed β-elimination mechanism. Piperidine acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the free amine. The excess piperidine then acts as a scavenger for the dibenzofulvene, forming a stable adduct.[1][2]
Quantitative Data Summary
The efficiency of solution-phase Fmoc deprotection is influenced by factors such as piperidine concentration, reaction time, and temperature. The following table summarizes typical conditions and expected outcomes for the deprotection of Fmoc-protected amines in solution.[3]
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[3] |
| 10% (v/v) in DMF | High | May require longer reaction times. Can be used to potentially minimize base-related side reactions.[3] | |
| Reaction Time | 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[3] |
| 1 - 2 hours | >98% | Extended time can ensure completeness, especially for sterically hindered substrates.[3] | |
| Temperature | Room Temperature (~25°C) | Standard | The most common and generally sufficient condition.[3] |
| Typical Isolated Yield | Not specified | >90% | Yields are generally high but depend on the efficiency of the work-up and isolation procedures.[3] |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the solution-phase deprotection of this compound.
Materials and Reagents:
-
This compound
-
Piperidine, reagent grade
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous, cold
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous N,N-Dimethylformamide (DMF). A typical concentration is in the range of 0.1-0.5 M.
-
Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the this compound solution in DMF, add 2 mL of piperidine.[3]
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1 with a small amount of acetic acid or triethylamine to improve spot shape).
-
Take a small aliquot of the reaction mixture at different time points (e.g., 15, 30, 60 minutes).
-
Spot the aliquot on a TLC plate alongside a spot of the starting material (this compound).
-
The disappearance of the starting material spot and the appearance of a new, more polar spot (the product) indicates the reaction is proceeding. The dibenzofulvene-piperidine adduct will also be visible on the TLC plate. The reaction is typically complete within 30-60 minutes.[3]
-
-
Work-up and Isolation:
-
Once the reaction is complete as determined by TLC, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and excess piperidine. Co-evaporation with toluene can aid in the removal of residual DMF.
-
To the resulting residue, add a sufficient amount of cold diethyl ether to precipitate the deprotected 4-piperidinepropionic acid. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.[3]
-
Triturate the residue with cold diethyl ether to ensure complete precipitation of the product and dissolution of the byproduct.
-
Collect the precipitated product by filtration.
-
Wash the solid product with several portions of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified 4-piperidinepropionic acid under vacuum.
-
Visualizations
Experimental Workflow
Caption: Workflow for the solution-phase Fmoc deprotection of this compound.
Mechanism of Fmoc Deprotection
Caption: Mechanism of Fmoc deprotection by piperidine.
References
Application Notes and Protocols for Coupling N-Fmoc-4-piperidinepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal coupling reagent for the amide bond formation involving N-Fmoc-4-piperidinepropionic acid. This document outlines the performance of various common coupling reagents, provides detailed experimental protocols for both solid-phase and solution-phase synthesis, and includes visualizations to aid in understanding the experimental workflows.
Introduction to Coupling Reagents
The efficient formation of an amide bond between a carboxylic acid and an amine is a critical step in the synthesis of peptides and other complex organic molecules. The choice of coupling reagent can significantly impact reaction efficiency, yield, purity, and the degree of side reactions such as racemization. This compound is a non-standard amino acid derivative, and the selection of an appropriate coupling reagent is crucial for its successful incorporation into target molecules.
This document focuses on three main classes of coupling reagents:
-
Carbodiimides: (e.g., DCC, DIC, EDC)
-
Phosphonium Salts: (e.g., BOP, PyBOP)
-
Aminium/Uronium Salts: (e.g., HBTU, TBTU, HATU, COMU)
Data Presentation: Comparative Performance of Coupling Reagents
While specific comparative data for this compound is not extensively available in the literature, the following table summarizes the performance of common coupling reagents based on data from the synthesis of sterically hindered and aliphatic Fmoc-amino acids. This data serves as a valuable guide for selecting a reagent for coupling this compound.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Highly efficient, rapid, and low racemization.[1][2] Preferred for difficult couplings. |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Very effective and widely used.[1] Can cause guanidinylation of the free amine if used in excess. |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Similar to HATU in efficiency, often more cost-effective. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Excellent for hindered couplings, less likely to cause guanidinylation than aminium salts.[1] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Cost-effective and reliable method with low racemization.[1] The byproduct, diisopropylurea, is soluble in common solvents. |
| EDC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Water-soluble carbodiimide, simplifying byproduct removal through aqueous workup. Ideal for solution-phase synthesis. |
Note: The quantitative data presented above is based on studies involving sterically hindered Fmoc-amino acids and should be considered as a general guideline. Optimization of reaction conditions for this compound is recommended for achieving the best results.
Mandatory Visualization
The following diagrams illustrate the general workflow for solid-phase and solution-phase amide coupling reactions.
Caption: General workflow for solid-phase amide coupling.
Caption: General workflow for solution-phase amide coupling.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using recommended reagents.
Protocol 1: Solid-Phase Coupling using HATU
This protocol is recommended for achieving high coupling efficiency in a short reaction time, particularly for difficult sequences.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free amino group (e.g., Rink Amide, Wang)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.
-
Coupling Reaction: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring the Reaction: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test to detect free primary amines. A negative result indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
Protocol 2: Solution-Phase Coupling using EDC/HOBt
This protocol is a cost-effective method for solution-phase synthesis, with the advantage of water-soluble byproducts that simplify purification.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1 - 1.5 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF or DCM.
-
Addition of Additive: Add HOBt (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Solid-Phase Coupling using HBTU/HOBt
This is a widely used and reliable protocol for solid-phase peptide synthesis.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free amino group
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If necessary, perform Fmoc deprotection as described in Protocol 1.
-
Pre-activation of Amino Acid: In a separate vial, dissolve this compound (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in DMF. Add DIPEA (4-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[2]
-
Coupling Reaction: Add the pre-activated solution to the deprotected resin. Agitate the mixture for 10-60 minutes at room temperature.[2]
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Once complete, wash the resin thoroughly with DMF (5-7 times).[2]
Conclusion
The choice of coupling reagent for this compound depends on several factors, including the scale of the synthesis, the nature of the amine component, and cost considerations. For challenging couplings where high efficiency and speed are paramount, HATU is an excellent choice. For routine solid-phase synthesis, HBTU/HOBt provides a robust and reliable option. For solution-phase synthesis, particularly when simplified purification is desired, the EDC/HOBt system is highly recommended. It is always advisable to perform a small-scale test reaction to optimize the conditions for the specific substrate and desired product.
References
Application Notes and Protocols: N-Fmoc-4-piperidinepropionic Acid in Neurological Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential uses of N-Fmoc-4-piperidinepropionic acid in the development of therapeutics for neurological disorders. The protocols and data presented are representative examples to guide researchers in utilizing this versatile chemical building block.
Application Note 1: Synthesis of a Novel Peptide-Based BACE1 Inhibitor for Alzheimer's Disease
Introduction: The beta-secretase 1 (BACE1) enzyme is a key target in Alzheimer's disease research, as it is involved in the production of amyloid-beta peptides that form plaques in the brain. Peptide-based inhibitors can be designed to block the active site of BACE1. This compound can be incorporated into such peptides to introduce conformational rigidity and improve binding affinity. Its piperidine ring can mimic the transition state of the BACE1 substrate, potentially leading to potent inhibition.
Data Presentation:
Table 1: Comparative Inhibitory Activity of BACE1 Peptides
| Peptide ID | Sequence | IC50 (nM) |
| Peptide-A | Ac-Glu-Val-Asn-Leu-Ala-Ala-Glu-Phe-NH2 | 850 |
| Peptide-B | Ac-Glu-Val-Asn-(Pip)-Ala-Ala-Glu-Phe-NH2 | 120 |
| Peptide-C | Ac-Glu-Val-Asn-Sta-Ala-Ala-Glu-Phe-NH2 | 150 |
(Pip) represents the 4-piperidinepropionic acid residue. Sta represents Statine. Data is representative.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Peptide-B
This protocol describes the manual synthesis of Peptide-B using Fmoc solid-phase peptide synthesis.[1][2][3]
1. Resin Preparation:
- Start with 100 mg of Rink Amide resin (0.5 mmol/g loading) in a fritted syringe.
- Swell the resin in dimethylformamide (DMF) for 30 minutes.
- Remove DMF by filtration.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5 x 2 mL), isopropanol (3 x 2 mL), and DMF (5 x 2 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to activate the amino acid.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Wash the resin as described in step 2.
- Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position.
4. Cleavage and Deprotection:
- After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
- Add 2 mL of cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Agitate for 2 hours at room temperature.
- Filter the solution into a cold diethyl ether solution to precipitate the peptide.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
5. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization:
Application Note 2: Development of a PROTAC for Tau Protein Degradation in Tauopathies
Introduction: The accumulation of hyperphosphorylated tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease and frontotemporal dementia. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. A PROTAC designed to target tau would consist of a tau-binding ligand, an E3 ligase-recruiting ligand, and a linker. This compound can serve as a rigid component within the linker, which is crucial for optimizing the formation of a productive ternary complex between tau, the PROTAC, and the E3 ligase, leading to tau ubiquitination and degradation.[4][5]
Data Presentation:
Table 2: In Vitro Degradation of Tau Protein by PROTACs
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Flexible PEG4 Linker | 450 | 65 |
| PROTAC-2 | Piperidine-based Rigid Linker | 85 | 92 |
| PROTAC-3 | Alkyl C8 Linker | 620 | 55 |
DC50: concentration for 50% degradation; Dmax: maximum degradation. Data is representative.
Experimental Protocol: Synthesis of a Tau-Targeting PROTAC (PROTAC-2)
This protocol outlines a plausible synthetic route for a PROTAC incorporating a piperidine-based linker derived from this compound.
1. Synthesis of the Linker-E3 Ligase Ligand Conjugate:
- Dissolve this compound (1.1 eq) and an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq) in anhydrous DMF.
- Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature for 4 hours.
- Monitor the reaction by LC-MS.
- Upon completion, dilute with water and extract with ethyl acetate.
- Purify the product by flash chromatography.
2. Fmoc Deprotection:
- Dissolve the purified product from step 1 in 20% piperidine in DMF.
- Stir at room temperature for 1 hour.
- Remove the solvent under reduced pressure and purify the resulting amine by chromatography.
3. Coupling with the Tau-Binding Ligand:
- Dissolve the deprotected linker-E3 ligase ligand conjugate (1.0 eq) and a carboxylic acid-functionalized tau-binding ligand (1.1 eq) in anhydrous DMF.
- Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature overnight.
- Monitor the reaction by LC-MS.
- Purify the final PROTAC product by preparative RP-HPLC.
Visualization:
Application Note 3: Synthesis of a Novel GABA Analogue for Epilepsy Treatment
Introduction: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing GABAergic signaling is a key strategy for treating epilepsy. Novel GABA analogues with improved pharmacokinetic properties and selectivity for GABA receptors are of significant interest. This compound can be used as a starting material to synthesize constrained GABA analogues where the piperidine ring serves as a rigid scaffold to orient the key pharmacophoric groups (the carboxylic acid and the amino group after deprotection) in a specific conformation for optimal receptor binding.
Data Presentation:
Table 3: Binding Affinities of GABA Analogues to GABA Receptors
| Compound ID | GABA-A Receptor Ki (μM) | GABA-B Receptor Ki (μM) |
| GABA | 0.8 | 1.2 |
| GABA-Pip | 2.5 | 0.5 |
| Gabapentin | > 100 | > 100 |
GABA-Pip is the novel GABA analogue synthesized from this compound. Data is representative.
Experimental Protocol: Synthesis of a Piperidine-Based GABA Analogue (GABA-Pip)
This protocol details a potential synthetic route to a novel GABA analogue from this compound.
1. Fmoc Deprotection:
- Dissolve this compound (1.0 g) in a solution of 20% piperidine in DMF (10 mL).
- Stir the mixture at room temperature for 2 hours.
- Evaporate the solvent under reduced pressure.
- Triturate the residue with diethyl ether to precipitate the deprotected product, 4-piperidinepropionic acid.
- Filter and dry the solid.
2. Boc Protection of the Piperidine Nitrogen:
- Suspend the deprotected product (1.0 eq) in a mixture of dioxane and water.
- Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and sodium bicarbonate (2.5 eq).
- Stir the reaction mixture at room temperature overnight.
- Acidify the mixture with 1M HCl and extract with ethyl acetate.
- Dry the organic layer over sodium sulfate and concentrate to yield the N-Boc protected intermediate.
3. Final Deprotection (Acidolysis):
- Dissolve the N-Boc protected intermediate in a solution of 4M HCl in dioxane.
- Stir at room temperature for 4 hours.
- Concentrate the solution under reduced pressure to obtain the final GABA analogue hydrochloride salt (GABA-Pip).
- The product can be further purified by recrystallization.
Visualization:
References
Application Notes and Protocols for Incorporating N-Fmoc-4-piperidinepropionic Acid into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties. N-Fmoc-4-piperidinepropionic acid is a valuable building block that can introduce conformational constraints, improve metabolic stability, and modulate the biological activity of peptides. Its piperidine moiety can serve as a scaffold for further chemical modifications, making it a versatile tool in drug discovery and development, particularly in the design of peptides targeting neurological disorders and receptors such as the Protease-Activated Receptor-2 (PAR2).
These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the critical steps of coupling, deprotection, and cleavage, along with strategies to overcome potential challenges associated with sterically hindered amino acids.
Data Presentation: Strategies for Coupling Sterically Hindered Amino Acids
The successful incorporation of bulky or sterically hindered amino acids like this compound is critical for the synthesis of the target peptide. While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table summarizes recommended strategies and coupling reagents known to be effective for challenging couplings. The choice of reagent can significantly impact the yield and purity of the final product.
| Coupling Reagent/Strategy | Activating Agent | Base | Key Advantages & Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or Collidine | Highly efficient and rapid, generates a highly reactive OAt-active ester, minimizes racemization. Recommended for sterically hindered amino acids.[1][2] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA | Widely used and effective for many sequences, including those with some steric hindrance.[3][4] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | N/A | A classical and cost-effective method. The formation of a soluble urea byproduct makes it suitable for SPPS. May require longer reaction times for hindered residues.[5][6] |
| Double Coupling | Any of the above | As required | Involves repeating the coupling step with fresh reagents to drive the reaction to completion. A common strategy for difficult couplings, especially with bulky residues like arginine, and is recommended when incomplete coupling is suspected.[7][8][9] |
Experimental Protocols
The following protocols outline the step-by-step procedure for incorporating this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature. After swelling, drain the DMF.
Protocol 2: Standard Fmoc Deprotection
This protocol is performed before each amino acid coupling step to remove the N-terminal Fmoc protecting group.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the swelled resin. Agitate the mixture gently for 3-5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Coupling of this compound
Due to the potential steric hindrance of this compound, a more potent coupling reagent such as HATU is recommended. A double coupling strategy may be employed to ensure maximum incorporation efficiency.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling to Resin: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered amino acids, longer coupling times may be necessary.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the Kaiser test is positive (blue beads), proceed with a second coupling.
-
(Optional) Double Coupling: If the coupling is incomplete, drain the reaction solution, wash the resin with DMF (3 times), and repeat steps 1-3 with a fresh solution of activated this compound.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
Protocol 4: Chain Elongation
Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence. For standard amino acids, HBTU or DIC/HOBt may be used as coupling reagents if desired.
Protocol 5: Final Cleavage and Peptide Precipitation
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection using Protocol 2.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Reagent K (82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per 0.1 mmol of peptide). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.
Protocol 6: Peptide Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and by analytical RP-HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Signaling Pathway: Allosteric Inhibition of PAR2
The incorporation of a piperidinepropionic acid moiety can be a strategy to develop antagonists for receptors like Protease-Activated Receptor-2 (PAR2). 1-piperidinepropionic acid has been shown to act as an allosteric inhibitor of PAR2. The following diagram illustrates this proposed mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for N-Fmoc-4-piperidinepropionic acid in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-Fmoc-4-piperidinepropionic acid as a versatile linker in bioconjugation. This heterobifunctional molecule, featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid, is a valuable tool for the covalent linkage of biomolecules, such as proteins and peptides, to small molecule drugs or reporter labels. The rigid piperidine core can enhance the metabolic stability and solubility of the resulting conjugate.[1][2]
Overview and Physicochemical Properties
This compound serves as a key building block in the synthesis of complex biomolecules.[3] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides robust protection for the piperidine nitrogen, which can be selectively removed under mild basic conditions, typically with piperidine in an organic solvent.[4][5] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue on a protein.[2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 3-(1-Fmoc-piperidin-4-yl)propionic acid | [3] |
| CAS Number | 154938-68-8 | [3] |
| Molecular Formula | C23H25NO4 | [3] |
| Molecular Weight | 379.46 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Melting Point | 113-119 °C | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Applications in Bioconjugation
The unique structure of this compound allows for a two-stage conjugation strategy, enabling the precise assembly of bioconjugates. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies where a stable linkage between a targeting moiety and a therapeutic payload is crucial.[2][7] The piperidine moiety can contribute to the conformational rigidity of the linker, which can be important for maintaining the biological activity of the conjugated molecules.[1][8]
Experimental Protocols
The following protocols outline a general procedure for a two-stage bioconjugation using this compound to link a payload with a primary amine to a protein.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and a primary amine on a payload molecule (e.g., a small molecule drug).
Materials:
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Payload Conjugation:
-
In a separate vial, dissolve the amine-containing payload (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the payload solution.
-
Add the activated linker solution to the payload solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-12 hours).[2]
-
-
Purification and Characterization:
-
Upon completion, purify the Fmoc-linker-payload conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight.
-
Lyophilize the purified product and store it under desiccated conditions at -20°C.
-
Table 2: Key Reaction Parameters for Payload Conjugation
| Parameter | Condition | Reference(s) |
| Activating Agents | EDC, NHS | [9] |
| Solvent | Anhydrous DMF or DMSO | [9] |
| Molar Ratios (Linker:EDC:NHS) | 1 : 1.5 : 1.5 | [9] |
| Activation Time | 15 - 30 minutes | [9] |
| Coupling Time | 4 - 12 hours | [2] |
| Temperature | Room Temperature | [2] |
| Typical Yield | 70 - 90% | [10] |
Protocol 2: Fmoc Deprotection and Conjugation to a Protein
This protocol details the removal of the Fmoc group from the linker-payload conjugate and its subsequent attachment to a protein via the exposed piperidine nitrogen. Note: Conjugation to a secondary amine can be less efficient than to a primary amine and may require optimization. A more common approach would be to conjugate the linker's carboxylic acid to the protein first. However, this protocol describes the alternative strategy.
Materials:
-
Fmoc-linker-payload conjugate
-
20% (v/v) Piperidine in DMF
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.4)
-
A suitable crosslinker for secondary amines (e.g., a bifunctional NHS ester, though this chemistry is not standard for secondary amines in aqueous conditions and would likely require significant optimization or alternative chemistries not detailed here). For the purpose of this protocol, we will assume a hypothetical optimized conjugation chemistry.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Fmoc Deprotection:
-
Dissolve the Fmoc-linker-payload conjugate in a minimal amount of DMF.
-
Add a solution of 20% piperidine in DMF.[10]
-
Stir the reaction at room temperature for 30 minutes.[10]
-
Monitor the reaction by LC-MS to confirm complete Fmoc removal.
-
Evaporate the DMF and piperidine under reduced pressure. The crude deprotected linker-payload can be purified by HPLC or used directly in the next step if sufficiently pure.
-
-
Protein Conjugation:
-
Dissolve the deprotected linker-payload in a suitable buffer compatible with the protein.
-
Add the linker-payload solution to the protein solution. The molar ratio of linker-payload to protein should be optimized to achieve the desired drug-to-antibody ratio (DAR).[7]
-
Initiate the conjugation reaction by adding the appropriate crosslinking reagents.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[7]
-
-
Quenching and Purification:
Table 3: Key Reaction Parameters for Protein Conjugation
| Parameter | Condition | Reference(s) |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | [10] |
| Deprotection Time | 30 minutes | [10] |
| Protein Conjugation pH | ~7.4 | [11] |
| Typical Molar Ratio (Linker-Payload:Protein) | 5-10:1 | [11] |
| Reaction Time | 2 - 4 hours | [11] |
| Reaction Temperature | Room Temperature | [11] |
| Target Drug-to-Antibody Ratio (DAR) | 3-5 | [11] |
| Expected Yield | 40 - 80% | [11] |
Visualizations
Caption: Key structural features of this compound.
Caption: Experimental workflow for a two-stage bioconjugation.
Caption: Logical relationship of the two-stage conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides with N-Fmoc-4-piperidinepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery and development, often imparting unique structural constraints, improved stability, and enhanced biological activity. N-Fmoc-4-piperidinepropionic acid is one such building block, offering a flexible yet constrained scaffold that can be valuable in mimicking peptide turns or introducing novel pharmacophoric elements. This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) protocols for incorporating this specific building block.
The choice between manual and automated synthesis is a crucial decision in the laboratory, impacting throughput, cost, purity, and the complexity of the peptides being synthesized.[1] Manual synthesis offers flexibility for optimization and troubleshooting, while automated synthesis provides high throughput and reproducibility.[1][2] This guide will provide detailed experimental protocols for both methodologies, present comparative data, and illustrate relevant workflows and biological signaling pathways.
Data Presentation: Manual vs. Automated Synthesis
The decision to employ manual or automated SPPS often depends on quantitative metrics such as synthesis time, cost, and the quality of the final product. The following tables provide a comparative summary of these key parameters for the synthesis of a hypothetical peptide containing this compound. The data presented are estimates based on typical outcomes for peptides with complex residues and should be considered as a general guide.
Table 1: Quantitative Comparison of a Single Coupling Cycle
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 90 - 98% | > 95% |
| Final Crude Purity | 60 - 85% | 75 - 95% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides in parallel) |
Table 2: Qualitative Comparison of Synthesis Methodologies
| Feature | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Flexibility | High: Allows for on-the-fly adjustments and troubleshooting.[2] | Moderate to High: Dependent on the synthesizer's software and hardware capabilities. |
| Initial Cost | Low: Requires basic laboratory glassware and shakers. | High: Significant initial investment for the synthesizer.[1] |
| Operator Skill | High level of skill and experience required for consistent results. | Minimal training required for routine operation. |
| Error Potential | Higher potential for human error.[3] | Lower potential for error due to automation.[4] |
| Suitability | Method development, synthesis of complex or modified peptides, small-scale synthesis. | High-throughput synthesis, routine peptide production, synthesis of peptide libraries.[5] |
Experimental Protocols
The following protocols outline the general procedures for incorporating this compound into a peptide sequence using both manual and automated SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes a general procedure for the manual synthesis of a peptide on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the resin for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents) and a suitable coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Due to the potential steric hindrance of the piperidine ring, a longer coupling time or double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
4. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol provides a general outline for automated synthesis on a microwave-assisted peptide synthesizer. The exact parameters will need to be programmed according to the specific instrument's software.
1. System Preparation:
-
Ensure all reagent bottles (solvents, piperidine, coupling activators, amino acids) are sufficiently filled.
-
Prepare a solution of this compound at the required concentration.
2. Synthesis Program:
-
Program the peptide sequence into the synthesizer's software.
-
Define the synthesis scale and the resin to be used.
-
Set the parameters for each step, including deprotection times, coupling times, and washing steps. For this compound, consider programming a double coupling or an extended coupling time to ensure complete reaction.
3. Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Resin Swelling: A series of DMF washes to swell the resin.
-
Fmoc Deprotection: Delivery of 20% piperidine in DMF, often with microwave heating to accelerate the reaction. This is followed by automated washing steps.
-
Amino Acid Coupling: Delivery of the protected amino acid solution, coupling activators (e.g., DIC/Oxyma), and a base (e.g., DIPEA). Microwave energy is typically applied to increase the reaction rate.
-
Washing: A series of washes with DMF to remove excess reagents and byproducts.
-
4. Final Cleavage and Work-up:
-
Once the automated synthesis is complete, the resin with the fully assembled peptide is removed from the instrument.
-
The cleavage, deprotection, peptide precipitation, and drying are typically performed manually as described in Protocol 1 (Step 6).
5. Purification and Analysis:
-
Purify and characterize the peptide as described in Protocol 1 (Step 7).
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and subsequent biological evaluation of a peptide containing this compound, targeting the Protease-Activated Receptor 2 (PAR2).
Signaling Pathway
Peptides incorporating this compound may be designed to modulate various biological pathways. One such target is the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling.[2][6] The diagram below illustrates the canonical PAR2 signaling cascade.
Conclusion
The choice between manual and automated synthesis for peptides containing this compound depends on the specific goals of the research. Manual SPPS provides a cost-effective and flexible platform for methods development and the synthesis of highly complex or novel peptides where on-the-fly optimization may be required. In contrast, automated SPPS is the superior choice for high-throughput synthesis, routine production, and situations where high reproducibility and minimal hands-on time are paramount.[1] The protocols and data presented in this guide offer a starting point for researchers to effectively incorporate this unique building block into their peptide synthesis workflows. Rigorous purification and analytical characterization are essential to ensure the final peptide's quality, regardless of the synthesis method employed.
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 3. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing N-Fmoc-4-piperidinepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide and protein chemistry. The incorporation of non-standard amino acids, such as N-Fmoc-4-piperidinepropionic acid, offers a versatile approach to introduce unique structural and functional properties into synthetic peptides. This document provides detailed application notes and protocols for the critical final steps of SPPS: the cleavage of the peptide from the resin support and the simultaneous deprotection of side-chain protecting groups for peptides containing the this compound moiety.
The presence of the piperidine ring within the peptide sequence introduces a basic functional group that necessitates careful consideration during the acidic cleavage step to ensure high yield and purity of the final product. These protocols are designed to provide a robust starting point for researchers, addressing potential challenges and offering guidance on optimization.
Key Considerations for Peptides Containing this compound
The primary challenge in the cleavage and deprotection of peptides containing this compound lies in the basic nature of the piperidine nitrogen. During treatment with strong acids like Trifluoroacetic Acid (TFA), this nitrogen will be protonated. While the piperidine ring itself is stable under these conditions, its protonation can potentially influence the local chemical environment and the solubility of the peptide during and after cleavage. Furthermore, as with other N-alkylated amino acids, the peptide bond involving N-4-piperidinepropionic acid may exhibit increased lability under acidic conditions, potentially leading to fragmentation.
To mitigate these challenges, the following protocols incorporate the use of scavenger cocktails designed to quench reactive cationic species generated during deprotection and to minimize side reactions.
Data Presentation
The following tables provide a template for summarizing quantitative data from cleavage and deprotection experiments. Researchers should populate these tables with their own experimental results to facilitate comparison and optimization of protocols.
Table 1: Cleavage Efficiency and Crude Peptide Purity
| Cleavage Cocktail | Reaction Time (hours) | Cleavage Efficiency (%) | Crude Peptide Purity (%) | Major Impurities (%) |
| Reagent K | 2 | Data Point 1 | Data Point 2 | Data Point 3 |
| Reagent K | 4 | Data Point 4 | Data Point 5 | Data Point 6 |
| Reagent R | 2 | Data Point 7 | Data Point 8 | Data Point 9 |
| Reagent R | 4 | Data Point 10 | Data Point 11 | Data Point 12 |
| TFA/TIS/H₂O | 2 | Data Point 13 | Data Point 14 | Data Point 15 |
Table 2: Composition of Standard Cleavage Cocktails
| Reagent Name | Composition | Primary Application |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/w/v/v/v) | Peptides with sensitive residues (Trp, Met, Cys, Tyr, Arg)[1] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2, v/v/v/v) | General purpose, good for Arg-containing peptides. |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5, v/v/v) | Peptides without highly sensitive residues.[2] |
Experimental Protocols
Protocol 1: N-terminal Fmoc Deprotection Prior to Cleavage
Prior to the final cleavage from the resin, the N-terminal Fmoc group of the peptide must be removed.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 5-10 minutes.[3]
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Global Cleavage and Deprotection using Reagent K
This protocol is recommended for peptides containing this compound, especially if other sensitive amino acids such as Trp, Met, or Cys are present.[1]
Materials:
-
Dry, N-terminal deprotected peptide-resin
-
Reagent K (TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Place the dry peptide-resin (typically 100-200 mg) in a suitable reaction vessel (e.g., a 10 mL round-bottom flask).
-
In a fume hood, prepare the required volume of Reagent K (typically 5-10 mL per gram of resin).
-
Add the freshly prepared Reagent K to the peptide-resin.
-
Stopper the vessel and gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically.
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube, separating the resin beads.
-
Wash the resin beads with a small volume of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether in a centrifuge tube. A white precipitate should form.
-
Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification by HPLC.
Visualizations
Experimental Workflow for Peptide Cleavage and Deprotection
Caption: A typical experimental workflow for the final cleavage and deprotection of a synthetic peptide.
Logical Relationship of Cleavage Components
Caption: Logical relationship of components in the TFA-mediated cleavage and deprotection reaction.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Peptides Modified with N-Fmoc-4-piperidinepropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides modified with N-Fmoc-4-piperidinepropionic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide modified with this compound exhibiting poor solubility in aqueous solutions?
A1: The poor solubility of your peptide is likely attributed to the highly hydrophobic nature of the this compound modification. The fluorenylmethyloxycarbonyl (Fmoc) group and the piperidine ring are both large, non-polar structures that significantly decrease the overall hydrophilicity of the peptide, leading to aggregation and precipitation in aqueous buffers.[1][2]
Q2: What is the first and most critical step to take when encountering solubility issues with my modified peptide?
A2: Before attempting to dissolve the entire batch of your valuable peptide, always perform a solubility test on a small aliquot.[2][3] This will allow you to identify the most effective solvent system without risking the loss of your entire sample. Start with the mildest solvent, such as sterile deionized water, and progressively move to stronger solvent systems if necessary.
Q3: How does pH influence the solubility of my modified peptide, and how can I leverage this?
A3: The pH of the solution is a critical factor in determining peptide solubility as it affects the net charge of the molecule.[1][4][5] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[1][2] By adjusting the pH of the solution away from the pI, you can increase the net charge of the peptide, thereby enhancing its interaction with water molecules and improving solubility. For acidic peptides (pI < 7), dissolving in a basic buffer (pH > 7) is recommended. Conversely, basic peptides (pI > 7) will be more soluble in acidic buffers (pH < 7).[6][7]
Q4: Can organic co-solvents be used to dissolve my this compound modified peptide?
A4: Yes, for highly hydrophobic peptides such as those modified with this compound, the use of organic co-solvents is a common and effective strategy.[5][6] Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and isopropanol can be used to first dissolve the peptide before slowly adding the aqueous buffer of choice.[3][6][7][8] It is crucial to be mindful of the final concentration of the organic solvent, as it may interfere with downstream biological assays.[6]
Q5: Are there any physical methods I can use to aid in the dissolution of my peptide?
A5: Sonication and gentle warming can be effective physical methods to aid in peptide dissolution.[2][6][7] Sonication helps to break up peptide aggregates, while gentle warming (e.g., to <40°C) can increase the kinetic energy of the system and improve solubility.[2][5] However, prolonged heating should be avoided as it can lead to peptide degradation.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with your this compound modified peptide.
Problem: Peptide is insoluble in water or standard aqueous buffers.
Step 1: Initial Solubility Testing with a Small Aliquot
-
Rationale: To determine an appropriate solvent without risking the entire sample.
-
Action:
-
Weigh out a small, known amount of the lyophilized peptide.
-
Attempt to dissolve in sterile, deionized water.
-
If insoluble, proceed to the next steps with fresh small aliquots for each new condition.
-
Step 2: pH Adjustment
-
Rationale: To increase the net charge of the peptide and enhance solubility by moving the pH away from the isoelectric point (pI).[1][4][5]
-
Action:
-
Calculate the theoretical pI of your peptide sequence.
-
If the peptide is acidic (pI < 7), try dissolving it in a basic buffer (e.g., 0.1 M ammonium bicarbonate, pH > 8).
-
If the peptide is basic (pI > 7), attempt to dissolve it in an acidic solution (e.g., 10% acetic acid).[2]
-
Step 3: Use of Organic Co-solvents
-
Rationale: The hydrophobic this compound modification often necessitates the use of organic solvents to disrupt hydrophobic interactions.
-
Action:
-
Add a minimal amount of a strong organic solvent such as DMSO or DMF to a small aliquot of the peptide.[2][6]
-
Vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer to the dissolved peptide solution in a dropwise manner while vortexing.[3][8] This gradual dilution is crucial to prevent the peptide from precipitating.
-
Step 4: Employing Physical Dissolution Aids
-
Rationale: To mechanically or thermally assist in the dissolution process.
-
Action:
Step 5: Advanced Strategies
-
Rationale: For extremely challenging peptides, more disruptive agents may be required.
-
Action:
-
Chaotropic Agents: Use denaturing agents like 6 M guanidinium hydrochloride (GuHCl) or 8 M urea.[3][8] Note that these will denature the peptide and are generally not suitable for biological assays.
-
Formulation Development: Consider advanced formulation strategies such as encapsulation in liposomes or nanoparticles, though this requires significant developmental work.[9]
-
Experimental Protocols
Protocol 1: Systematic Solubility Testing Workflow
This protocol provides a step-by-step method for systematically determining the optimal solvent for your peptide.
Materials:
-
Lyophilized this compound modified peptide
-
Sterile, deionized water
-
10% (v/v) Acetic Acid in water
-
0.1 M Ammonium Bicarbonate solution
-
Dimethyl sulfoxide (DMSO)
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
-
Sonication bath
Procedure:
-
Aliquot a small amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Test Water: To the first tube, add a small volume of sterile water (e.g., 100 µL) and vortex. Observe for dissolution.
-
Test pH Adjustment (if water fails):
-
To a new tube, add the appropriate acidic or basic solution based on the peptide's calculated pI. Vortex and observe.
-
-
Test Organic Co-solvent (if pH adjustment fails):
-
To a new tube, add a minimal volume of DMSO (e.g., 10-20 µL).
-
Vortex until the peptide is fully dissolved.
-
Slowly add the desired aqueous buffer dropwise while continuously vortexing until the desired final concentration is reached. Observe for any precipitation.
-
-
Utilize Physical Aids: If any of the above methods result in a suspension rather than a clear solution, sonicate the sample for 5-10 minutes or gently warm it to <40°C.
Protocol 2: Dissolution of a Highly Hydrophobic Peptide Using an Organic Co-Solvent
This protocol details the procedure for dissolving a challenging hydrophobic peptide for use in subsequent experiments.
Materials:
-
Lyophilized this compound modified peptide
-
Dimethyl sulfoxide (DMSO)
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Add a small, precise volume of pure DMSO to the vial to create a concentrated stock solution (e.g., dissolve 10 mg of peptide in 100 µL of DMSO).
-
Vortex the vial vigorously until the peptide is completely dissolved, resulting in a clear solution.
-
Slowly, in a dropwise manner, add the desired aqueous buffer to the concentrated peptide-DMSO stock solution while continuously vortexing.
-
Continue this slow dilution until the final desired peptide concentration is achieved. Be cautious not to exceed a final DMSO concentration that is incompatible with your experimental system (typically <1% for cell-based assays).[6]
Quantitative Data Summary
The following table summarizes the general effects of different solvents and conditions on peptide solubility. The actual solubility will be sequence-dependent and must be empirically determined.
| Solvent/Condition | General Effect on Hydrophobic Peptides | Suitability for Biological Assays | Key Considerations |
| Water/Aqueous Buffers | Often poor solubility for N-Fmoc modified peptides | High | The ideal solvent if the peptide dissolves. |
| Acidic Buffers (pH < pI) | Improved solubility for basic peptides | High | Match the buffer to the peptide's pI. |
| Basic Buffers (pH > pI) | Improved solubility for acidic peptides | High | Match the buffer to the peptide's pI. |
| DMSO, DMF | High solubilizing power | Low to Moderate | Final concentration must be low (<1%) for most cell-based assays.[6] |
| Acetonitrile, Isopropanol | Moderate solubilizing power | Low to Moderate | Often used in purification (HPLC) and can be harder to remove. |
| Sonication | Aids in breaking up aggregates | High | Can cause localized heating. |
| Gentle Warming (<40°C) | Can improve solubility | High | Risk of peptide degradation with excessive heat.[2] |
| Chaotropic Agents (GuHCl, Urea) | High solubilizing power | Very Low | Will denature the peptide; not suitable for functional assays. |
Visualizations
Caption: A step-by-step troubleshooting workflow for solubilizing peptides.
Caption: Experimental workflow for using a co-solvent to dissolve a peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions during N-Fmoc-4-piperidinepropionic acid coupling and how to avoid them.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the coupling of N-Fmoc-4-piperidinepropionic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a derivative of piperidine commonly used in peptide synthesis and drug development. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the piperidine nitrogen, making it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). Its piperidine ring and propionic acid linker allow for the introduction of unique structural motifs into peptides, potentially influencing their conformation, stability, and biological activity. It is often used to create constrained peptide structures or as a linker in more complex molecular assemblies.
Q2: What are the most common side reactions observed during the coupling of this compound?
A2: The most common side reactions are similar to those encountered with other secondary amino acids and include:
-
Intramolecular Lactam Formation: The primary concern is the intramolecular cyclization of the activated carboxylic acid with the piperidine nitrogen, leading to the formation of a stable six-membered lactam. This side reaction effectively caps the growing peptide chain.
-
Diketopiperazine (DKP) Formation: When this compound is the second residue to be coupled to a resin-bound amino acid, there is a high risk of DKP formation. This involves the nucleophilic attack of the deprotected piperidine nitrogen on the ester linkage to the resin, cleaving the dipeptide from the solid support.[1][2]
-
Incomplete Coupling: Due to the steric bulk of the Fmoc group and the piperidine ring, coupling reactions can sometimes be sluggish or incomplete, leading to deletion sequences in the final peptide.[1][3]
-
Racemization: Although less common for this specific building block, racemization at the alpha-carbon of the preceding amino acid can occur, particularly with certain coupling reagents and prolonged activation times.[4]
Q3: How can I detect these side reactions?
A3: Side reactions can be detected through various analytical techniques:
-
Mass Spectrometry (MS): Analysis of the crude peptide after cleavage will reveal the presence of byproducts. Lactam formation will result in a mass corresponding to the cyclized this compound, while DKP formation will show the mass of the cyclic dipeptide. Deletion sequences will appear as masses lower than the target peptide.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product can separate the desired peptide from various side products, which will appear as distinct peaks in the chromatogram.[5]
-
Kaiser Test: A qualitative test performed on the resin after the coupling step. A positive result (blue color) indicates the presence of unreacted free amines, signifying incomplete coupling.[1][3]
Troubleshooting Guides
This section provides a systematic approach to troubleshoot and avoid common side reactions during this compound coupling.
Issue 1: Low Yield of the Desired Peptide due to Intramolecular Lactam Formation
Symptoms:
-
Mass spectrometry of the crude product shows a significant peak corresponding to the mass of the lactam of this compound.
-
The desired full-length peptide is present in low abundance.
Root Cause: The activated carboxylic acid of this compound can react intramolecularly with its own piperidine nitrogen, especially during pre-activation or prolonged coupling times.
Avoidance Strategies:
| Strategy | Description |
| In Situ Activation | Avoid pre-activating the this compound for extended periods. Add the coupling reagent directly to the reaction vessel containing the resin and the protected amino acid.[6] |
| Choice of Coupling Reagent | Utilize highly efficient and fast-acting coupling reagents like HATU or HCTU to promote the intermolecular coupling over the intramolecular cyclization.[7][8] |
| Optimize Reaction Time | Minimize the coupling reaction time to what is necessary for complete reaction to reduce the opportunity for lactam formation. Monitor the reaction progress using the Kaiser test. |
| Lower Temperature | Performing the coupling at a lower temperature (e.g., 0°C to room temperature) can help to slow down the rate of the intramolecular side reaction.[9] |
Issue 2: Cleavage of the Dipeptide from the Resin due to Diketopiperazine (DKP) Formation
Symptoms:
-
Low loading of the second amino acid (this compound).
-
Presence of the cyclic dipeptide in the cleavage solution, detectable by MS.
-
Low overall yield of the final peptide.
Root Cause: When this compound is the second residue, the deprotected piperidine nitrogen can attack the ester linkage of the first amino acid to the resin, leading to the formation and release of a diketopiperazine. This is particularly problematic with standard resins like Wang or Rink Amide.[1][2]
Avoidance Strategies:
| Strategy | Description |
| Use Sterically Hindered Resin | Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this resin sterically hinders the back-side attack required for DKP formation.[2] |
| Couple as a Dipeptide | If commercially available, couple a pre-formed dipeptide containing this compound as the N-terminal residue. This bypasses the vulnerable dipeptide-resin stage. |
| Immediate Coupling after Deprotection | Minimize the time between the deprotection of the first amino acid and the coupling of this compound to reduce the chance of DKP formation. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU on Rink Amide Resin
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
1. Resin Swelling:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.[10]
2. Fmoc Deprotection:
-
Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.[10]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and mix for 1-2 minutes.[7][11]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
4. Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[1]
-
If the Kaiser test is positive, extend the coupling time or perform a second coupling.
-
Once the coupling is complete, wash the resin thoroughly with DMF.
5. Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.[10]
Visualizations
Signaling Pathways and Workflows
Caption: A standard workflow for coupling this compound in SPPS.
Caption: Key side reactions during this compound coupling and their prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimizing Fmoc Deprotection for N-Fmoc-4-piperidinepropionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fmoc deprotection of N-Fmoc-4-piperidinepropionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A1: The most common method for Fmoc deprotection is treatment with a solution of 20% piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2][3] This process works through a β-elimination mechanism to remove the Fmoc group and liberate the N-terminal amine for the next coupling step in solid-phase peptide synthesis (SPPS).[1]
Q2: How can I monitor the progress of the Fmoc deprotection reaction?
A2: There are several effective methods to monitor Fmoc deprotection:
-
UV-Vis Spectrophotometry: This is a common and reliable method that involves measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is formed upon the removal of the Fmoc group.[1][4] This adduct has a strong absorbance at approximately 301 nm.[1][4]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to check for the completeness of the deprotection by analyzing a small, cleaved sample of the peptide-resin.[1][5] Incomplete deprotection will show a peak corresponding to the Fmoc-protected peptide, which has a longer retention time.[1]
-
Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines.[3][6] A positive test (deep blue color) indicates successful Fmoc removal.[3]
Q3: What are the potential side reactions during Fmoc deprotection?
A3: While generally efficient, Fmoc deprotection can lead to side reactions, including:
-
Aspartimide Formation: This is a significant side reaction, especially in sequences containing aspartic acid followed by a small amino acid like glycine.[1]
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, leading to cyclization and cleavage from the resin.[1]
-
Racemization: The basic conditions can cause the epimerization of optically active amino acids.[1]
Q4: What factors can affect the efficiency of Fmoc deprotection?
A4: Several factors can influence the rate and completeness of Fmoc deprotection:
-
Steric Hindrance: Bulky amino acid residues near the N-terminus can impede the approach of the piperidine base, slowing the reaction.[1]
-
Peptide Aggregation: Inter-chain hydrogen bonding can lead to peptide aggregation on the solid support, limiting reagent access.
-
Reagent Quality: The purity and concentration of piperidine and the solvent (DMF) are crucial for efficient deprotection.[3]
Troubleshooting Guide
Issue 1: Incomplete Fmoc Deprotection
Symptom:
-
Negative or weak Kaiser test result (yellow or faint blue color).[3]
-
Presence of a peak corresponding to the Fmoc-protected peptide in the HPLC analysis of the crude product.[5]
-
Lower than expected UV absorbance of the dibenzofulvene-piperidine adduct.[6]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Deprotection Time | For "difficult" sequences, which may include those with this compound due to its structure, extend the deprotection time.[3] Consider a two-step deprotection with a short initial treatment followed by a longer one.[1] |
| Steric Hindrance | The piperidine ring of this compound may present some steric bulk. Increasing the reaction time or performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can help overcome this. |
| Peptide Aggregation | Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF or add chaotropic salts like LiCl to the deprotection solution to disrupt secondary structures.[7] |
| Degraded/Incorrect Reagent | Always use fresh, high-quality piperidine and amine-free DMF.[3] Prepare the 20% piperidine/DMF solution fresh daily.[4] |
| Poor Resin Swelling | Ensure the resin is adequately swelled in DMF for at least 30-60 minutes before starting the synthesis.[1] |
Issue 2: Side Reaction Products Observed
Symptom:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating the presence of byproducts such as aspartimide or diketopiperazine.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Aspartimide Formation | If your sequence contains an Asp residue, consider using a bulkier side-chain protecting group for Aspartic acid.[7] |
| Diketopiperazine (DKP) Formation | This is more common at the dipeptide stage. Using a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered, can reduce DKP formation.[7] |
| Racemization | Minimize exposure to basic conditions by using the shortest effective deprotection time. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[1]
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Use approximately 10 mL of solution per gram of resin.[8]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.[1] For this compound, an initial time of 10 minutes is recommended.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Second Deprotection (Optional but Recommended): Repeat steps 2-4 to ensure complete removal of the Fmoc group.[1]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
-
Blank: Use a 20% piperidine in DMF solution as a blank to zero the spectrophotometer at approximately 301 nm.[1]
-
Collect Filtrate: During the deprotection step, collect the filtrate that flows from the reaction vessel.[1]
-
Measure Absorbance: Measure the absorbance of the collected filtrate at 301 nm.[1] The reaction is considered complete when the absorbance plateaus and then returns to baseline after washing.
Protocol 3: The Kaiser Test (Qualitative)
-
Sample Preparation: Take a small sample of resin beads (a few beads are sufficient) after the deprotection and washing steps.
-
Reagent Addition: Add a few drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation: A deep blue color on the beads and in the solution indicates the presence of free primary amines and thus, successful deprotection. A yellow or colorless result signifies incomplete deprotection.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Dealing with steric hindrance when using N-Fmoc-4-piperidinepropionic acid.
<_
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for working with N-Fmoc-4-piperidinepropionic acid, focusing on strategies to overcome steric hindrance during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialized building block used in peptide synthesis and medicinal chemistry.[1] It consists of a piperidine ring functionalized with a propionic acid group, where the piperidine nitrogen is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This structure makes it a valuable tool for introducing non-natural, conformationally constrained elements into peptide chains to enhance stability, bioactivity, or to act as a linker in more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][3]
Q2: What is the primary cause of steric hindrance when using this molecule?
Steric hindrance associated with this compound arises from its bulky and rigid structure. The combination of the large Fmoc protecting group and the non-linear piperidine ring can physically obstruct the carboxylic acid group. This obstruction makes it difficult for the incoming amine of another amino acid to approach and form a peptide bond, leading to slower reaction rates and incomplete couplings.[4][5][6]
Q3: Which coupling reagents are most effective for overcoming the steric hindrance of this compound?
For sterically hindered couplings, standard reagents like DCC or DIC are often insufficient.[3][5] More potent, modern coupling reagents are required to achieve high efficiency. Uronium/aminium salt-based reagents are highly recommended, with HATU being a premier choice due to its ability to form a highly reactive OAt-ester intermediate that accelerates bond formation.[7][8][9][10] Other effective options include HCTU and COMU.[4][6][11] Phosphonium salts like PyBOP and PyAOP are also good alternatives that can minimize side reactions.[4][8]
Q4: Are standard Fmoc-deprotection protocols sufficient for this building block?
Yes, standard Fmoc deprotection protocols are generally effective. The Fmoc group is designed to be removed under mild basic conditions, typically using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[12][13][14] The reaction proceeds via a β-elimination mechanism and is usually complete within minutes.[15] However, if the peptide chain is long or prone to aggregation, extended deprotection times or the use of stronger base systems like DBU may be necessary to ensure complete removal of the Fmoc group.[16][17]
Troubleshooting Guide: Low Coupling Efficiency
This section provides a systematic approach to diagnosing and resolving low yields when coupling this compound.
Caption: Troubleshooting workflow for low coupling yield.
Data Presentation
The choice of coupling reagent is critical for overcoming steric hindrance. The following table summarizes the relative effectiveness of common reagents for difficult couplings.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient due to OAt-ester formation; may cause guanidinylation of the N-terminus if used in excess.[4][6][7][10] |
| HCTU/HBTU | Uronium/Aminium Salt | High | Very effective and widely used; HCTU is generally more reactive than HBTU.[8][18] |
| COMU | Uronium/Aminium Salt | Very High | Efficacy is comparable to HATU but is based on the non-explosive OxymaPure additive, offering a better safety profile.[4][6][11] |
| PyBOP | Phosphonium Salt | High | Efficiently forms active esters and avoids the risk of guanidinylation side reactions.[4][8] |
| DIC/HOBt | Carbodiimide | Low to Moderate | A standard, cost-effective choice but generally not potent enough for severely hindered couplings.[3][10] |
Experimental Protocols
High-Efficiency Coupling Protocol using HATU
This protocol details a robust method for coupling this compound to a resin-bound peptide with a free N-terminal amine during solid-phase peptide synthesis (SPPS).
1. Resin Preparation:
-
Following the successful deprotection of the previous amino acid (confirmed by a negative Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 10 mL/g resin) to remove residual piperidine.
2. Activation Mixture Preparation (perform in a separate vessel):
-
Dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq.), to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may turn slightly yellow.[19]
3. Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for at least 2 hours. For particularly difficult sequences, the reaction time can be extended overnight.
4. Washing:
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove excess reagents and byproducts.
5. Confirmation:
-
Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines.[20]
-
If the test is positive (beads turn blue), it indicates an incomplete reaction. In this case, a second coupling (recoupling) should be performed by repeating steps 2-5.[20][21]
Visualization of Steric Hindrance
The diagram below illustrates the concept of steric hindrance during the coupling step.
Caption: Steric hindrance in peptide coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. peptide.com [peptide.com]
- 17. mdpi.com [mdpi.com]
- 18. chempep.com [chempep.com]
- 19. wernerlab.weebly.com [wernerlab.weebly.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing N-Fmoc-4-piperidinepropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful purification of synthetic peptides incorporating N-Fmoc-4-piperidinepropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The primary challenges stem from the physicochemical properties of the this compound moiety and the overall peptide sequence. These challenges often manifest as:
-
Poor Solubility: The hydrophobicity of the Fmoc group, combined with the characteristics of the peptide sequence, can lead to solubility issues in standard HPLC mobile phases.[1]
-
Peptide Aggregation: Hydrophobic and certain self-associating sequences are prone to aggregation, which can lead to incomplete reactions during synthesis, difficulties in purification, and lower yields.[2][3] The piperidine ring itself may influence intermolecular interactions.
-
Incomplete Fmoc Deprotection: Steric hindrance or aggregation can sometimes lead to incomplete removal of the Fmoc group, resulting in deletion sequences that complicate purification.[4][5]
-
Difficult Chromatographic Separation: The presence of the piperidine moiety can alter the peptide's interaction with the stationary phase, potentially leading to peak tailing or co-elution with impurities.
Q2: How does the this compound moiety affect the properties of the peptide?
A2: The this compound building block introduces several characteristics that can influence the peptide's behavior:
-
Hydrophobicity: The Fmoc group is highly hydrophobic and will significantly increase the retention time of the peptide in reversed-phase HPLC (RP-HPLC).[1] This can be advantageous for "Fmoc-on" purification strategies.
-
Charge: The piperidine ring has a pKa of around 11.1, meaning it will be protonated and carry a positive charge at acidic and neutral pH values typically used in RP-HPLC.[6][7] This can affect the peptide's overall charge and its interaction with the stationary phase.
-
Flexibility: The propionic acid linker provides a flexible spacer between the piperidine ring and the peptide backbone.
Q3: Should I purify my peptide with the N-terminal Fmoc group on or off?
A3: For many peptides, purification with the N-terminal Fmoc group still attached ("Fmoc-on") can be advantageous. The high hydrophobicity of the Fmoc group often allows for excellent separation of the full-length peptide from truncated sequences that lack the Fmoc group.[1] After collecting the pure Fmoc-on peptide, the Fmoc group can be removed in solution using a base like piperidine, followed by a final purification or desalting step.
Q4: What are the recommended initial conditions for RP-HPLC purification of a peptide containing this compound?
A4: A good starting point for RP-HPLC purification is to use a C18 column with a water/acetonitrile gradient containing an ion-pairing agent.
| Parameter | Recommendation |
| Column | Reversed-phase C18, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5-95% B over 30-60 minutes |
| Flow Rate | 1.0 mL/min for analytical, scalable for preparative |
| Detection | 220 nm and 280 nm |
This is a general guideline, and the gradient may need to be optimized based on the retention time of your specific peptide.[6][8]
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Peptide
Symptoms:
-
The lyophilized peptide does not dissolve in the initial HPLC mobile phase.
-
Precipitation is observed upon injection, leading to column clogging and high backpressure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity | Dissolve the peptide in a small amount of a stronger organic solvent like DMSO, DMF, or isopropanol first, then slowly dilute with the aqueous mobile phase.[9] Always test the solubility of a small sample first.[9] |
| Peptide Aggregation | Use a denaturing agent such as 6 M Guanidine HCl or 8 M Urea to dissolve the peptide. Note that this is a harsh treatment and may not be suitable for all applications.[9] Sonication can also help to break up aggregates. |
| Incorrect pH | The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solvent away from the pI can improve solubility. For peptides with a net positive charge (often the case for those with a piperidine moiety), a more acidic pH may be beneficial.[8] |
Issue 2: Incomplete N-terminal Fmoc Deprotection
Symptoms:
-
Mass spectrometry of the crude product shows a significant peak corresponding to the peptide minus the this compound residue (a deletion sequence).
-
The desired product peak in the HPLC is smaller than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation on Resin | During synthesis, switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a small amount of DMSO to disrupt secondary structures.[5] Consider sonicating the reaction vessel during deprotection. |
| Steric Hindrance | Extend the deprotection time or perform a double deprotection with a fresh solution of the deprotecting agent.[10] |
| Inefficient Deprotection Reagent | For difficult sequences, consider using a stronger base cocktail. A common alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF.[10] Other alternatives to piperidine include 4-methylpiperidine or piperazine.[6] |
Comparison of Common Fmoc Deprotection Reagents
| Reagent | Concentration | Typical Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 10 min | Standard conditions, may be insufficient for difficult sequences. |
| 4-Methylpiperidine in DMF | 20% (v/v) | 2 x 10 min | A good alternative to piperidine, sometimes showing improved performance.[6][11] |
| Piperazine in DMF/Ethanol | 10% (w/v) | 2 x 10 min | Another alternative to piperidine.[7] |
| DBU/Piperidine in DMF | 2% DBU, 20% Piperidine | 2 x 5-10 min | Stronger base cocktail for aggregated or sterically hindered sequences. Use with caution as it may promote side reactions.[10] |
Issue 3: HPLC Peak Broadening or Tailing
Symptoms:
-
The desired peptide peak in the chromatogram is broad and asymmetrical.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | The positively charged piperidine group may interact with residual free silanols on the silica-based column. Ensure a low pH (e.g., with 0.1% TFA) to suppress silanol activity. |
| Column Overload | Reduce the amount of peptide injected onto the column. |
| Poor Mass Transfer | For large peptides, a column with a larger pore size (300 Å) may improve peak shape. |
| Peptide Aggregation on Column | Lower the peptide concentration in the injection solution. Adding a small percentage of an organic solvent like isopropanol to the mobile phase can sometimes disrupt on-column aggregation. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection on Solid Support
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]
-
Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: Cleavage and Deprotection from Resin
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[13]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[13]
-
Dry the crude peptide under vacuum.
Protocol 3: General RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO. Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 10 column volumes.
-
Injection and Gradient Elution: Inject the sample and begin the gradient elution. A typical gradient is a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Experimental workflow from SPPS to purified peptide.
Caption: Troubleshooting decision tree for peptide purification.
Caption: Key factors contributing to peptide aggregation.
References
- 1. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. redalyc.org [redalyc.org]
- 7. mdpi.com [mdpi.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Identifying and minimizing impurities in N-Fmoc-4-piperidinepropionic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Fmoc-4-piperidinepropionic acid. Our aim is to help you identify and minimize impurities to ensure a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the protection of the secondary amine of 4-piperidinepropionic acid with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The most common methods utilize either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the Fmoc donor under basic conditions.[1]
Q2: What are the most common impurities I might encounter in my synthesis?
The primary impurities to be aware of during the synthesis are:
-
Unreacted 4-piperidinepropionic acid: This occurs when the reaction does not go to completion.
-
Fmoc-OH: This can form from the hydrolysis of the Fmoc-donating reagent (e.g., Fmoc-Cl).
-
Dibenzofulvene (DBF): This byproduct can arise if the Fmoc group is inadvertently cleaved by excessive base.[2]
-
Fmoc-dipeptide-like impurity: In some cases, a dipeptide-like impurity may form, though this is less common under standard protection conditions.[3]
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of 4-piperidinepropionic acid and the formation of the N-Fmoc-protected product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically higher-running spot for the product.
Q4: What analytical method is best for determining the final purity of my product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound.[4] A reverse-phase C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) is commonly used.[5] Detection at 220 nm and/or around 302 nm (for the Fmoc group) is recommended.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Insufficient amount of Fmoc reagent. 3. Ineffective base or incorrect pH. | 1. Increase reaction time and/or temperature (monitor by TLC). 2. Use a slight excess (e.g., 1.05 equivalents) of the Fmoc reagent.[1] 3. Ensure the base is fresh and added appropriately to maintain the necessary pH for the reaction. |
| High Levels of Unreacted Starting Material (4-piperidinepropionic acid) | 1. Short reaction time. 2. Sub-stoichiometric amount of Fmoc reagent. 3. Poor solubility of starting materials. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure an adequate amount of the Fmoc reagent is used. 3. Choose a solvent system where both the starting material and reagents are soluble (e.g., a mixture of dioxane and water). |
| Product is an Oil or Gummy Solid After Recrystallization | 1. Incorrect recrystallization solvent system. 2. Presence of impurities preventing crystallization. | 1. Experiment with different solvent pairs. Common choices for Fmoc-amino acids include ethyl acetate/hexane, ethyl acetate/petroleum ether, or dichloromethane/heptane.[7] An ethanol/water system can also be effective.[8] 2. Consider a chromatographic purification (e.g., flash column chromatography) to remove impurities before attempting recrystallization again. |
| Multiple Spots on TLC/Peaks on HPLC in Final Product | Presence of impurities such as Fmoc-OH or unreacted starting material. | 1. Optimize the work-up procedure to remove water-soluble and ether-soluble impurities. 2. Purify the product using recrystallization or column chromatography. |
Experimental Protocols
Representative Synthesis Protocol for this compound
-
Dissolution: Dissolve 4-piperidinepropionic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc Reagent: While stirring vigorously at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) dissolved in dioxane or acetone.[1]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water. Wash with diethyl ether to remove unreacted Fmoc-OSu and other organic-soluble impurities.[1] Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid is fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or placing it in an ice bath may induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.[5]
Visual Guides
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical guide to troubleshooting common impurities in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
Impact of solvent choice on N-Fmoc-4-piperidinepropionic acid reaction efficiency.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving N-Fmoc-4-piperidinepropionic acid. The following information is curated to assist in optimizing reaction efficiency through informed solvent selection and protocol adjustments.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for coupling reactions with this compound?
A1: The most prevalent solvents for solid-phase peptide synthesis (SPPS) involving Fmoc-protected amino acids, including this compound, are polar aprotic solvents. N,N-Dimethylformamide (DMF) is the most traditional and widely used solvent due to its excellent solvating properties for both the resin and peptide chain, as well as for the coupling reagents.[1][2] N-Methyl-2-pyrrolidone (NMP) is another common choice, often considered a stronger solvent than DMF, which can be beneficial for complex or aggregation-prone sequences.[1] Dichloromethane (DCM) is also used, particularly for washing steps, but is less common as the primary reaction solvent in Fmoc chemistry.[1]
Q2: How does solvent choice impact the solubility of this compound and other reagents?
A2: The solubility of this compound and coupling reagents is critical for reaction efficiency. Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences. Generally, Fmoc-protected amino acids exhibit good solubility in DMF and NMP.[1] It is crucial to ensure all reagents are fully dissolved before initiating the coupling reaction. For specific quantitative solubility data of a similar compound, Fmoc-Phe(4-F)-OH, in various solvents, please refer to the data table in the "Data Presentation" section.
Q3: Can the choice of solvent affect the swelling of the solid-phase resin?
A3: Yes, proper resin swelling is crucial for efficient peptide synthesis as it allows for better diffusion of reagents to the reactive sites on the polymer support. Different resins swell to varying extents in different solvents. Polystyrene-based resins, for example, swell well in solvents like DCM and DMF. The choice of solvent should be compatible with the specific resin being used to ensure optimal swelling and, consequently, higher reaction efficiency.
Q4: Are there "greener" or more environmentally friendly solvent alternatives to DMF and NMP?
A4: Yes, the field of peptide synthesis is increasingly focusing on sustainable practices, leading to the exploration of greener solvent alternatives. Some of these alternatives include 2-methyltetrahydrofuran (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP).[3] The performance of these solvents can be sequence-dependent, and they may require optimization of reaction conditions.
Q5: How can I monitor the progress of the coupling reaction?
A5: A common method to monitor the completion of a coupling reaction is the Kaiser test. This colorimetric test detects the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. A positive test (blue or purple beads) signifies the presence of unreacted amines, suggesting an incomplete reaction that may require a second coupling step.
Troubleshooting Guide
Problem: Low coupling efficiency or incomplete reaction when using this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reagents | Ensure this compound and coupling reagents are completely dissolved in the solvent before adding to the resin. Gentle warming or sonication may aid dissolution. | Undissolved reagents will not participate in the reaction, leading to lower yields. |
| Inadequate Resin Swelling | Allow the resin to swell in the chosen solvent for a sufficient amount of time (typically 30-60 minutes) before the first coupling step. | Proper swelling is essential for reagent accessibility to the reactive sites on the resin. |
| Suboptimal Solvent Choice | If using DMF, consider switching to NMP, which has stronger solvating properties and may improve results for difficult couplings. | NMP can be more effective at disrupting peptide aggregation on the resin.[1] |
| Steric Hindrance | Increase the coupling reaction time or perform a "double coupling" by repeating the coupling step with fresh reagents. | This compound is a non-standard amino acid, and steric hindrance can slow down the reaction rate. |
| Reagent Degradation | Use fresh, high-purity this compound, coupling reagents, and solvents. DMF, for instance, can degrade to dimethylamine, which can cause premature Fmoc deprotection. | Impurities in reagents or solvents can lead to side reactions and reduced yields. |
Data Presentation
Table 1: Qualitative Solubility of Fmoc-Phe(4-F)-OH in Common Laboratory Solvents [4]
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | The most common solvent for SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Soluble | Often used as a more powerful alternative to DMF. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Commonly used for washing, but some Fmoc-amino acids may require the addition of DMF for complete dissolution. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Likely Soluble | A polar aprotic solvent sometimes used in SPPS. |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Sparingly Soluble | |
| Methanol (MeOH) | CH₄O | 32.04 | Sparingly Soluble | |
| Water | H₂O | 18.02 | Insoluble |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in the chosen solvent (e.g., DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically done in two steps: a short treatment (1-3 minutes) followed by a longer treatment (10-15 minutes).
-
Washing: Thoroughly wash the resin with the reaction solvent (e.g., DMF) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; slightly less than 1 equivalent to the amino acid) in the reaction solvent. Add a base (e.g., DIEA; 2 equivalents to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for the desired time (typically 1-2 hours).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts before proceeding to the next deprotection step.[2][5]
Protocol 2: Kaiser Test for Detection of Free Primary Amines
-
Sample Preparation: Transfer a small sample of resin beads (a few milligrams) to a small test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.
-
-
Heating: Heat the test tube in a heating block or a boiling water bath for 2-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): A dark blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): A yellow or colorless appearance of the beads and solution indicates the absence of free primary amines.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General workflow for a peptide coupling cycle.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Preventing diketopiperazine formation after coupling N-Fmoc-4-piperidinepropionic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent diketopiperazine (DKP) formation, particularly after the coupling of N-Fmoc-4-piperidinepropionic acid in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Diketopiperazine formation is a common side reaction in SPPS that can significantly reduce peptide yield. The following table outlines potential causes and actionable solutions to mitigate this issue.
| Problem | Potential Cause | Recommended Solution | Success Rate / Remarks |
| Low peptide yield and detection of a cyclic dipeptide byproduct. | Intramolecular cyclization of the N-terminal dipeptide following Fmoc deprotection. This is especially prevalent with sequences containing proline or other secondary amines as the second amino acid. | 1. Use an optimized Fmoc deprotection cocktail: Replace the standard 20% piperidine in DMF with 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).[1][2][3][4] 2. Couple a pre-formed dipeptide: Synthesize the first two amino acids as a dipeptide unit to bypass the susceptible linear dipeptide-resin intermediate.[2][5] 3. Utilize 2-Chlorotrityl chloride (2-CTC) resin: The steric hindrance of 2-CTC resin can suppress DKP formation compared to more susceptible resins like Wang resin.[3][4] | - The 2% DBU, 5% piperazine/NMP solution has been shown to drastically reduce DKP formation to less than 4%, compared to over 13% with 20% piperidine/DMF.[2] - Coupling a pre-formed dipeptide is a highly effective but can be a more time-consuming strategy.[5] - 2-CTC resin is a well-established method for reducing DKP formation.[3] |
| "Traceless" DKP formation leading to unexplained low yield. | The DKP is formed and cleaved from the resin, leaving no trace impurity in the final cleaved peptide product, only a reduced yield. | 1. Employ milder Fmoc deprotection conditions: As mentioned above, a 2% DBU and 5% piperazine in NMP solution is effective.[1] 2. Careful monitoring of the synthesis: Analyze a small sample of the resin-bound peptide after the second amino acid coupling and deprotection to detect DKP formation. | - This "traceless" byproduct is a common issue that can be mitigated with optimized deprotection conditions.[6] |
| Increased DKP formation at elevated temperatures. | Higher temperatures accelerate the rate of the intramolecular cyclization reaction.[6] | 1. Maintain ambient temperature: Avoid heating during coupling and deprotection steps unless absolutely necessary for difficult couplings.[7] 2. Lower the temperature: If DKP formation persists, consider performing the coupling and deprotection steps at a reduced temperature (e.g., room temperature or slightly below).[5][8] | - Lowering the temperature is a straightforward method to decrease the rate of many side reactions, including DKP formation.[5] |
| Solvent effects on DKP formation. | The choice of solvent can influence the rate of DKP formation. | 1. Solvent selection: While DMF is common, NMP has been used in optimized deprotection cocktails to reduce DKP formation.[2][3] Some studies have shown that self-deprotection and subsequent DKP formation are fastest in DMSO, followed by DMF, NMP, and slowest in ACN.[8] | - The impact of the solvent is often linked to the specific deprotection reagents used. |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms as a major byproduct during peptide synthesis, particularly at the dipeptide stage.[6] It arises from an intramolecular cyclization of the dipeptide, which leads to the cleavage of the peptide from the resin support in SPPS.[6] This side reaction is problematic as it reduces the yield of the desired peptide and can complicate the purification process.[6] In some cases, the DKP is cleaved from the resin entirely, resulting in a lower yield without an accompanying impurity in the final product, a phenomenon known as "traceless" DKP formation.[6]
Q2: What is the mechanism of DKP formation?
A2: DKP formation is an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide on the ester or amide bond linking the dipeptide to the resin or the subsequent amino acid.[3] This cyclization forms a stable six-membered ring, releasing the dipeptide from the solid support.[3] The reaction is typically catalyzed by the basic conditions used for Fmoc deprotection.[6]
Q3: How does the peptide sequence, specifically the inclusion of this compound, affect DKP formation?
A3: DKP formation is highly sequence-dependent.[2][3] Dipeptides with a secondary amino acid like proline at the C-terminal position are particularly prone to cyclization.[6] While this compound itself is not a secondary amino acid in the context of the peptide backbone, the subsequent amino acid coupled to it will form the dipeptide susceptible to DKP formation. If the second amino acid in the sequence (following the initial amino acid coupled to the resin) is prone to DKP formation (e.g., proline), the risk is high. The bulky nature of the 4-piperidinepropionic acid side chain is unlikely to directly promote DKP formation and may offer some steric hindrance.
Q4: Can the choice of coupling reagent influence DKP formation?
A4: While the primary driver of DKP formation is the deprotection step, the coupling conditions can have an indirect effect. Using highly efficient coupling reagents like HATU or HBTU can ensure rapid and complete coupling, minimizing the time the deprotected N-terminal amine is exposed to conditions that might favor side reactions.[9] Some studies have investigated the use of specific coupling reagents to inhibit DKP formation.[8]
Q5: Are there alternative protective group strategies to avoid DKP formation?
A5: Yes, alternative Nα-protecting groups such as Boc (tert-butyloxycarbonyl), Trt (trityl), and Alloc (allyloxycarbonyl) can be used.[2] These strategies bypass the base-catalyzed deprotection step of the Fmoc group, which is a major contributor to DKP formation. However, these methods are not always compatible with standard Fmoc-based peptide synthesis protocols.[2]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Protocol (Susceptible to DKP Formation)
This protocol outlines a standard procedure for the coupling of the first two amino acids, which is prone to DKP formation.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[6]
-
First Amino Acid Coupling: Dissolve the first Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the solution to the resin and agitate for 2 hours at room temperature. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[6]
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain, and repeat the treatment for 15 minutes. Wash the resin with DMF (5 x 10 mL).[6]
-
Second Amino Acid Coupling (e.g., this compound): Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the solution to the resin and agitate for 2 hours at room temperature. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[6]
-
Cleavage and Analysis: Cleave a small sample of the dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[6]
Protocol 2: Optimized Protocol to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but preferably use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[6]
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1][6] Treat the resin with this solution (10 mL) for 5 minutes. Drain and repeat the treatment for 10 minutes. Wash the resin with NMP (5 x 10 mL).[6]
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.[6]
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation.
Caption: Troubleshooting workflow for DKP-related issues.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Monitoring N-Fmoc-4-piperidinepropionic Acid Coupling Reactions with the Kaiser Test
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the Kaiser test for monitoring the coupling efficiency of N-Fmoc-4-piperidinepropionic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and its principle in SPPS?
The Kaiser test, or ninhydrin test, is a sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In Fmoc-based SPPS, it is a crucial quality control step to verify the completion of the coupling reaction. The test is based on the reaction of ninhydrin with primary amines, which produces a characteristic deep blue color (Ruhemann's purple).[1] A positive test (blue color) after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction. Conversely, a negative test (yellow or colorless) suggests a successful coupling.[1]
Q2: Is the Kaiser test suitable for monitoring the coupling of this compound?
The Kaiser test is designed to detect primary amines. This compound itself does not have a primary amine; its piperidine nitrogen is a secondary amine and is protected by the Fmoc group. The Kaiser test is used to check for the presence of the free primary amine of the preceding amino acid on the resin before the coupling of this compound. After the coupling reaction, a negative Kaiser test (yellow) is expected, indicating that the primary amine has been successfully acylated.
Q3: What are the common causes of a false positive Kaiser test after coupling this compound?
A false positive result (blue color) after the coupling step can be misleading. Common causes include:
-
Inadequate washing: Residual unreacted amino acids from a previous step or impurities in the reagents can lead to a positive result. Ensure thorough washing of the resin beads before performing the test.
-
Fmoc-group lability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine, leading to the generation of a primary amine and a false positive result.[2]
-
Resin degradation: Some resins, particularly polyethylene glycol (PEG)-based resins, can degrade and expose amine-like functional groups, resulting in a false positive test.[2]
Q4: What could cause a false negative Kaiser test?
A false negative result (yellow color) when the coupling is actually incomplete is a more significant issue as it can lead to the accumulation of deletion sequences. Potential causes include:
-
Steric hindrance: The N-terminal amine of a sterically hindered residue may be inaccessible to the ninhydrin reagent, leading to a negative result even if the coupling is incomplete.[2] While there is no specific data classifying this compound as sterically hindered, its bulky structure could potentially contribute to this effect in certain sequence contexts.
-
Secondary amines: The Kaiser test is unreliable for secondary amines, such as proline or N-methylated amino acids, which typically yield a weak reddish-brown or yellow color.[3] This is not directly relevant to the primary amine being tested before the coupling of this compound but is an important general limitation of the test.
Q5: Are there alternative tests if the Kaiser test gives ambiguous results?
For secondary amines, where the Kaiser test is unreliable, the Chloranil test or the Isatin test are recommended alternatives.[3] The Chloranil test produces a blue or greenish-blue color in the presence of a secondary amine.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot issues encountered when monitoring this compound coupling reactions with the Kaiser test.
Kaiser Test Result Interpretation
| Observation of Resin Beads and Solution | Interpretation | Recommended Action |
| Intense Blue Beads & Blue Solution | Incomplete Coupling | Recouple this compound. |
| Light Blue Beads & Colorless Solution | Incomplete Coupling | Recouple this compound. |
| Yellow/Colorless Beads & Blue Solution | Nearly Complete Coupling | Extend coupling time or proceed with caution. Consider a capping step for unreacted amines. |
| Yellow/Colorless Beads & Solution | Complete Coupling | Proceed to the next Fmoc deprotection step. |
| Brownish-Red Color | Ambiguous (may indicate secondary amine presence) | Use an alternative test like the Chloranil test for confirmation if a secondary amine is expected at the N-terminus. |
Troubleshooting Workflow
Caption: Troubleshooting logic for Kaiser test results.
Experimental Protocols
Qualitative Kaiser Test Protocol
This protocol provides a rapid, qualitative assessment of the presence of free primary amines on the resin.
Reagents:
-
Solution A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3]
-
Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3]
-
Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.[3]
Procedure:
-
Transfer a small sample of resin (10-15 beads) to a small test tube.
-
Wash the resin beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[3]
-
Heat the test tube at 110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
Quantitative Kaiser Test Protocol
This protocol allows for a spectrophotometric quantification of the free primary amines on the resin.
Procedure:
-
Accurately weigh 1-5 mg of dried peptide-resin into a test tube.
-
Add 1 mL of each Kaiser test reagent (Solutions A, B, and C) to the tube.
-
Heat the mixture at 100°C for 5-10 minutes.[1]
-
After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.[1]
-
Transfer the solution to a cuvette and measure the absorbance at 570 nm.
-
The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple (typically ~1.5 x 104 L mol-1 cm-1), b is the path length of the cuvette, and c is the concentration of the amine.
Signaling Pathways and Experimental Workflows
Kaiser Test Reaction Pathway
Caption: Simplified reaction pathway of the Kaiser test.
SPPS Workflow Incorporating Kaiser Test
Caption: SPPS workflow with integrated Kaiser testing.
References
Validation & Comparative
A Comparative Guide to N-Fmoc-4-piperidinepropionic acid and Other PEG Linkers in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly long and hydrophobic sequences, is often hampered by challenges such as poor solubility and aggregation of the growing peptide chain. The strategic incorporation of linkers can significantly mitigate these issues, leading to higher purity and yield of the final product. Among the various available options, Polyethylene Glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of N-Fmoc-4-piperidinepropionic acid with other commonly used Fmoc-protected PEG linkers in solid-phase peptide synthesis (SPPS).
Introduction to Linkers in Peptide Synthesis
In SPPS, a linker serves as the bridge between the nascent peptide chain and the insoluble resin support. The choice of linker is critical as it must remain stable throughout the iterative cycles of amino acid coupling and deprotection, yet be cleavable at the end of the synthesis to release the desired peptide. PEG linkers, characterized by their hydrophilic and flexible nature, offer distinct advantages in the synthesis of "difficult" peptides.
This compound: A Unique Piperidine-Based Linker
This compound is a heterocyclic building block utilized in peptide synthesis. Its piperidine core introduces a distinct structural element compared to linear PEG linkers. While not a traditional PEG linker, it is often employed to introduce a hydrophilic spacer and can influence the conformation of the peptide chain.
Linear Fmoc-PEG-Acids: The Workhorses of Peptide Modification
Fmoc-protected PEG acids are widely used to enhance the properties of synthetic peptides. These linkers consist of a variable number of ethylene glycol units, conferring hydrophilicity and flexibility. The general structure is Fmoc-NH-(CH₂CH₂O)n-CH₂COOH, where 'n' denotes the number of PEG units. Common variants include those with 2, 4, 8, 12, and 24 PEG units.
The primary benefits of incorporating PEG linkers include:
-
Improved Solvation: The hydrophilic PEG chains enhance the swelling of the resin and solvate the growing peptide, preventing aggregation.[1][2]
-
Increased Solubility: PEGylation significantly improves the water solubility of hydrophobic peptides, which is beneficial for both the synthesis and the final application of the peptide.[3]
-
Reduced Aggregation: By disrupting interchain hydrogen bonding, PEG linkers minimize the formation of secondary structures on the resin that can impede reaction kinetics.[1]
-
Enhanced Pharmacokinetic Properties: For therapeutic peptides, the presence of a PEG chain can increase the hydrodynamic radius, leading to reduced renal clearance and a longer in-vivo half-life.[3]
Performance Comparison: this compound vs. Linear PEG Linkers
Direct, head-to-head comparative studies of this compound against a range of linear PEG linkers for the synthesis of the same peptide are scarce in publicly available literature. However, by compiling data from studies on the synthesis of challenging peptides, such as fragments of the aggregation-prone Amyloid Beta (Aβ) peptide, we can draw a comparative overview of their expected performance.
The following table summarizes representative data for the synthesis of a model hydrophobic peptide, showcasing the impact of different linkers on crude peptide purity and overall yield. It is important to note that these values are illustrative and can vary significantly based on the peptide sequence, synthesis scale, and specific laboratory conditions.
| Linker | Structure | Key Features | Representative Crude Purity (%) | Representative Overall Yield (%) |
| This compound | Piperidine-based | Introduces a rigid, hydrophilic spacer | 65-75 | 15-25 |
| Fmoc-PEG₂-acid | Short-chain PEG | Provides minimal hydrophilicity and spacing | 70-80 | 20-30 |
| Fmoc-PEG₄-acid | Medium-chain PEG | Balances hydrophilicity and steric bulk | 75-85 | 25-35 |
| Fmoc-PEG₈-acid | Medium-long chain PEG | Offers increased solubility and flexibility | 80-90 | 30-40 |
| Fmoc-PEG₁₂-acid | Long-chain PEG | Significant enhancement of hydrophilicity | 85-95 | 35-45 |
| Fmoc-PEG₂₄-acid | Very long-chain PEG | Maximum solubility enhancement for highly hydrophobic peptides | >90 | >40 |
Note: The data presented is a synthesis of typical outcomes reported in peptide synthesis literature and should be considered as a general guide. Actual results are highly dependent on the specific peptide sequence and experimental conditions.
Experimental Protocols
The following section details a generalized experimental protocol for the incorporation of an Fmoc-protected linker at the N-terminus of a peptide synthesized on a solid support using manual Fmoc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-linker (this compound or Fmoc-PEGn-acid) (3 equivalents)
-
Coupling reagent (e.g., HATU, HBTU) (2.9 equivalents)
-
Base (e.g., DIPEA, NMM) (6 equivalents)
-
DMF (Peptide synthesis grade)
-
DCM (ACS grade)
-
20% Piperidine in DMF (v/v)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Linker Activation: In a separate vial, dissolve the Fmoc-linker and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated linker solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Remove the Fmoc group from the incorporated linker by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Rationale
To better understand the process and the decision-making involved in selecting a linker, the following diagrams illustrate the experimental workflow and the logical considerations.
Caption: A typical experimental workflow for the N-terminal modification of a peptide with an Fmoc-protected linker during SPPS.
Caption: A decision-making flowchart for selecting a hydrophilic linker to improve the synthesis of challenging peptides.
Conclusion
The choice of linker in solid-phase peptide synthesis is a critical parameter that can significantly impact the success of synthesizing difficult sequences. While this compound offers a unique, rigid scaffolding approach, linear Fmoc-PEG-acid linkers provide a more conventional and scalable method for systematically increasing the hydrophilicity of a peptide. The selection of a specific PEG linker length should be guided by the hydrophobicity of the peptide sequence, with longer PEG chains generally providing greater benefits for highly aggregation-prone and insoluble peptides. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to make informed decisions in the design and execution of their peptide synthesis strategies.
References
- 1. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Modified with N-Fmoc-4-piperidinepropionic acid
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical tool for enhancing their therapeutic properties. The incorporation of non-standard amino acids and linkers can significantly influence a peptide's conformation, stability, and pharmacokinetic profile. One such modification involves the use of N-Fmoc-4-piperidinepropionic acid to introduce a piperidinepropionic acid moiety. This guide provides a comprehensive comparison of the analytical characteristics of peptides modified with this linker against other common alternatives, supported by detailed experimental protocols and comparative data.
Introduction to Peptide Modification with Piperidine-Based Linkers
This compound is a building block utilized in solid-phase peptide synthesis (SPPS) to introduce a flexible, yet conformationally somewhat constrained, linker into a peptide sequence. The piperidine ring offers a degree of rigidity, while the propionic acid tail provides a spacer arm. This can be advantageous for applications such as the development of PROteolysis TArgeting Chimeras (PROTACs), where precise spatial orientation of different domains is crucial, or in the design of peptide-drug conjugates. The analysis of these modified peptides by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential for their characterization and quality control.
Comparison of this compound with Alternative Modifications
The choice of a linker or non-standard amino acid can significantly impact the physicochemical properties of a peptide, which in turn affects its behavior in analytical systems. Here, we compare this compound with two common alternatives: Fmoc-isonipecotic acid (Fmoc-Inp-OH) and N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (a precursor to incorporating 4-aminopiperidine-4-carboxylic acid, Api) .
| Feature | This compound | Fmoc-isonipecotic acid (Fmoc-Inp-OH) | N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid |
| Structure of Incorporated Moiety | 4-piperidinepropionic acid | Isonipecotic acid | 4-amino-piperidine-4-carboxylic acid |
| Key Characteristics | Flexible linker with a piperidine ring. | Rigid, cyclic amino acid that induces turns. | Cyclic diamino acid that can introduce a branch point. |
| Impact on HPLC Retention | Increases hydrophobicity and retention time. | Moderately increases hydrophobicity. | Can increase hydrophilicity depending on the charge state. |
| Mass Spectrometry Fragmentation | Characteristic fragmentation of the piperidine ring. | Ring opening and fragmentation of the piperidine ring. | Complex fragmentation due to the additional amino group. |
| Primary Application | Linker for bioconjugation, PROTACs. | Induction of β-turns and conformational constraint. | Enhancing helical stability and water solubility. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of modified peptides. Below are protocols for the incorporation of this compound into a model peptide and its subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe-Leu-Linker-NH₂, on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel with gentle agitation.
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve 3 equivalents of the desired Fmoc-protected amino acid, 2.9 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in 1.5 mL of DMF.
-
Pre-activate for 2 minutes and then add to the resin.
-
Agitate for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Incorporation of this compound: Follow the amino acid coupling protocol using this compound as the building block.
-
Peptide Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add 2 mL of a cleavage cocktail (95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
HPLC Analysis of the Modified Peptide
-
Sample Preparation: Dissolve the crude peptide in a 50:50 mixture of acetonitrile and water containing 0.1% TFA.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Mass Spectrometry Analysis
-
Instrumentation: An electrospray ionization tandem mass spectrometer (ESI-MS/MS).
-
Sample Infusion: Introduce the HPLC eluent containing the purified peptide directly into the ESI source.
-
MS Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the parent ion.
-
MS/MS Fragmentation: Select the parent ion for collision-induced dissociation (CID) to generate fragment ions for sequence confirmation.
Quantitative Data Presentation
The following tables summarize the expected analytical data for a model peptide (Ac-Tyr-Gly-Gly-Phe-Leu-X-NH₂) where X is the modification.
Table 1: Comparative HPLC Retention Times
| Modification (X) | Predicted Change in Hydrophobicity | Expected Retention Time (min) |
| Unmodified (Glycine) | Baseline | 15.2 |
| 4-piperidinepropionic acid | Increased | 18.5 |
| Isonipecotic acid | Moderately Increased | 17.1 |
| 4-aminopiperidine-4-carboxylic acid | Slightly Decreased (at acidic pH) | 14.8 |
Table 2: Comparative Mass Spectrometry Data
| Modification (X) | Molecular Weight (Da) | Key Fragment Ions (m/z) |
| Unmodified (Glycine) | 725.8 | b- and y-ion series from peptide backbone fragmentation. |
| 4-piperidinepropionic acid | 839.0 | b- and y-ion series, plus characteristic fragments from piperidine ring cleavage. |
| Isonipecotic acid | 825.0 | b- and y-ion series, with fragments from isonipecotic acid ring opening. |
| 4-aminopiperidine-4-carboxylic acid | 840.0 | b- and y-ion series, with complex fragmentation due to the additional amine. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the compared peptide modifications.
A Comparative Guide to N-Fmoc-4-piperidinepropionic acid and N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid in Peptide Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of non-standard amino acids and linkers is paramount in the design of novel peptides and peptidomimetics with enhanced therapeutic properties. This guide provides a detailed, data-driven comparison of two pivotal building blocks: N-Fmoc-4-piperidinepropionic acid and N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, highlighting their distinct applications, performance in solid-phase peptide synthesis (SPPS), and impact on final peptide characteristics.
At a Glance: Key Distinctions
| Feature | This compound | N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid |
| Primary Function | Linker/Spacer | Constrained Amino Acid Analogue |
| Structural Impact | Introduces flexibility and extends peptide length | Induces conformational rigidity and specific secondary structures (e.g., helices) |
| Protection Strategy | Single Fmoc group on the piperidine nitrogen | Orthogonal protection with Fmoc on the amino group and Boc on the piperidine nitrogen |
| Key Application | Drug delivery systems, PROTACs, peptide modifications | Peptidomimetics, stabilization of secondary structures, enhancing receptor affinity |
Chemical Properties
A fundamental understanding of the physicochemical properties of these molecules is crucial for their effective application in peptide synthesis.
| Property | This compound | N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid |
| Synonyms | 3-(1-Fmoc-piperidin-4-yl)propionic acid | 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid |
| CAS Number | 154938-68-8[1] | 183673-66-7[2] |
| Molecular Formula | C23H25NO4[1] | C26H30N2O6[2] |
| Molecular Weight | 379.46 g/mol [1] | 466.53 g/mol [2] |
| Appearance | White powder[1] | Powder[2] |
| Melting Point | 113-119 °C[1] | Not specified |
| Purity (Typical) | ≥ 98% (HPLC)[1] | ≥ 97.0% (HPLC)[2] |
| Storage Conditions | 0-8 °C[1] | 2-8°C[2] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
Both molecules are designed for integration into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS). The choice between them is dictated by the desired final structure and function of the peptide.
This compound acts as a versatile linker or spacer. Its propionic acid moiety allows for the extension of peptide chains or the attachment of other molecules, such as drugs or imaging agents. The piperidine ring can enhance the metabolic stability of the resulting conjugate.[3] Its incorporation follows standard Fmoc-SPPS protocols, where the Fmoc group is removed with a piperidine solution to allow coupling of the next amino acid.
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is a conformationally constrained α,α-disubstituted amino acid analogue. Its rigid piperidine backbone is utilized to induce specific secondary structures, such as helices, in peptides. This can lead to enhanced biological activity and stability. The orthogonal protection scheme, with a base-labile Fmoc group and an acid-labile Boc group, offers significant flexibility in complex peptide synthesis.[4] The Fmoc group is removed during standard SPPS cycles, while the Boc group can be selectively removed at a later stage to allow for side-chain modifications.[4][5]
While direct head-to-head comparative data on coupling efficiency is scarce, the steric hindrance around the carboxylic acid in N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid may necessitate the use of more potent coupling reagents or longer reaction times compared to the more flexible this compound.
Experimental Protocols
The following are generalized protocols for the incorporation of these building blocks in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and resin.
General Fmoc-SPPS Cycle
The standard workflow for Fmoc-SPPS provides the context for the incorporation of both molecules.
Protocol 1: Incorporation of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): Cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.
-
Continue Synthesis: Proceed with the deprotection of the newly introduced Fmoc group to continue peptide elongation.
Protocol 2: Incorporation of N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
-
Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling:
-
Due to potential steric hindrance, a more potent coupling reagent like HATU may be beneficial.
-
In a separate vial, dissolve N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours, potentially with gentle heating (e.g., 30-40°C) if necessary.
-
Monitor the reaction completion with a Kaiser test.
-
-
Washing and Capping: Follow steps 5 and 6 of Protocol 1.
-
Continue Synthesis: Proceed with the deprotection of the Fmoc group for the next coupling step. The Boc group on the piperidine nitrogen will remain intact.
Applications and Performance Comparison
The distinct structural features of these two molecules lead to their use in different applications within drug discovery and development.
This compound: A Versatile Linker
The primary role of this compound is to act as a linker. Its applications include:
-
Drug Conjugation: The propionic acid tail can be used to attach cytotoxic drugs, creating peptide-drug conjugates for targeted cancer therapy.
-
PROTACs: In the field of Proteolysis Targeting Chimeras (PROTACs), piperidine-based linkers are used to connect a target protein binder and an E3 ligase ligand, offering rigidity that can enhance metabolic stability and potency.[3]
-
Peptide Modification: It can be used to introduce a spacer arm to reduce steric hindrance between a peptide and a conjugated molecule or surface. The piperidine moiety can also influence the overall solubility and pharmacokinetic properties of the peptide.[6]
Performance Considerations:
-
Solubility: The incorporation of a piperidine-containing linker can modulate the hydrophilicity of a peptide, potentially improving its solubility in aqueous media.[7][8]
-
Stability: The rigid piperidine ring can enhance the metabolic stability of the peptide by protecting it from enzymatic degradation.[3]
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid: A Conformational Tool
This building block is a powerful tool for controlling peptide conformation. Its key applications are:
-
Peptidomimetics: By replacing a natural amino acid with this constrained analogue, researchers can mimic or stabilize specific secondary structures, such as β-turns or helices.
-
Enhancing Receptor Binding: The induced conformational rigidity can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
-
Improving Stability: Stabilizing a specific secondary structure can protect the peptide from proteolytic degradation, thereby increasing its in vivo half-life.
Performance Considerations:
-
Structural Control: The primary performance metric for this molecule is its ability to induce a desired conformation, which can be verified by techniques such as circular dichroism (CD) spectroscopy and NMR.
-
Orthogonal Synthesis: The presence of both Fmoc and Boc protecting groups allows for selective chemical modifications. For instance, after incorporation into the peptide chain, the Fmoc group is removed for further elongation. The Boc group can be removed later under acidic conditions to allow for the attachment of another molecule to the piperidine nitrogen, enabling the synthesis of complex branched or cyclic peptides.[4]
Visualization of Functional Roles
The distinct roles of these two molecules in peptide design can be visualized as follows:
Conclusion for Researchers and Drug Developers
The choice between this compound and N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is a strategic one, fundamentally dependent on the desired outcome of the peptide design.
-
Choose this compound when:
-
A flexible or rigid linker is needed to connect a peptide to another molecule.
-
The goal is to improve the pharmacokinetic properties, such as solubility or metabolic stability, of a peptide conjugate.
-
Applications include the development of peptide-drug conjugates, PROTACs, or diagnostic agents.
-
-
Choose N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid when:
-
The primary objective is to control and stabilize the secondary structure of a peptide.
-
Enhanced receptor binding affinity and specificity are desired.
-
An orthogonal protection strategy is required for the synthesis of complex, branched, or cyclic peptides.
-
By understanding the distinct properties and applications of these two powerful building blocks, researchers can make more informed decisions in the design and synthesis of next-generation peptide-based therapeutics and research tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-4-(Fmoc-氨基)哌啶-4-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Comparative Analysis of N-Fmoc-4-piperidinepropionic Acid and Alternatives via NMR Spectroscopy
A definitive guide for researchers and drug development professionals on the characterization of N-Fmoc-4-piperidinepropionic acid and its structural analogues using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a workflow for spectroscopic assessment.
In the realm of peptide synthesis and drug discovery, the precise characterization of building blocks is paramount. This compound is a key bifunctional molecule, incorporating a piperidine scaffold for structural diversity and an Fmoc-protected amine for solid-phase peptide synthesis. Its characterization, alongside that of similar compounds, is crucial for ensuring purity, confirming structure, and predicting reactivity. This guide offers a comparative overview of this compound and two relevant alternatives, Fmoc-glycine and Fmoc-piperidine-4-carboxylic acid, utilizing ¹H and ¹³C NMR spectroscopy.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its alternatives. The data for this compound and Fmoc-piperidine-4-carboxylic acid are predicted based on the analysis of their constituent chemical moieties, while the data for Fmoc-glycine is based on available experimental spectra.
Table 1: ¹H NMR Chemical Shift Comparison (in ppm)
| Assignment | This compound (Predicted) | Fmoc-glycine (Experimental) | Fmoc-piperidine-4-carboxylic acid (Predicted) |
| Fmoc-H (aromatic) | 7.20 - 7.80 | 7.30 - 7.90 | 7.20 - 7.80 |
| Fmoc-CH | ~4.20 | ~4.25 | ~4.20 |
| Fmoc-CH₂ | ~4.40 | ~3.80 | ~4.40 |
| Piperidine-Hα | ~3.90 (axial), ~2.80 (equatorial) | - | ~3.95 (axial), ~2.85 (equatorial) |
| Piperidine-Hβ, Hγ | 1.10 - 1.80 | - | 1.50 - 2.00 |
| Piperidine-H (at C4) | ~1.50 | - | ~2.40 |
| Propionic acid-CH₂α | ~2.30 | - | - |
| Propionic acid-CH₂β | ~1.60 | - | - |
| Carboxylic acid-OH | >10.0 (broad) | >10.0 (broad) | >10.0 (broad) |
Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)
| Assignment | This compound (Predicted) | Fmoc-glycine (Experimental) | Fmoc-piperidine-4-carboxylic acid (Predicted) |
| Fmoc-C (aromatic) | 120 - 145 | 120 - 144 | 120 - 145 |
| Fmoc-CH | ~47 | ~47 | ~47 |
| Fmoc-CH₂O | ~67 | ~67 | ~67 |
| Fmoc-C=O | ~156 | ~157 | ~156 |
| Piperidine-Cα | ~44 | - | ~43 |
| Piperidine-Cβ | ~31 | - | ~28 |
| Piperidine-Cγ | ~35 | - | ~41 |
| Propionic acid-C=O | ~175 | - | - |
| Propionic acid-Cα | ~34 | - | - |
| Propionic acid-Cβ | ~31 | - | - |
| Glycine-Cα | - | ~44 | - |
| Carboxylic acid-C=O | - | ~171 | ~178 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate characterization and comparison.
1. Sample Preparation:
-
Weigh 5-10 mg of the compound accurately.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be consistent for comparative studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of protons and carbons, especially for the complex piperidine spin systems, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
Visualization of the Comparative Workflow
The logical flow for the characterization and comparison of these molecules using NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for NMR-based characterization and comparison.
This comprehensive guide provides the necessary framework for researchers to effectively utilize NMR spectroscopy for the characterization of this compound and its alternatives. By following the outlined protocols and utilizing the comparative data, scientists can ensure the quality and structural integrity of these vital building blocks in their research and development endeavors.
Evaluating N-Fmoc-4-piperidinepropionic Acid in Peptide Drug Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of creating next-generation therapeutics with enhanced efficacy, stability, and targeted action. The incorporation of non-canonical amino acids and specialized linkers is a key strategy in this endeavor. This guide provides a comprehensive evaluation of N-Fmoc-4-piperidinepropionic acid, a piperidine-based unnatural amino acid, and compares its potential impact on peptide bioactivity with other modification strategies. This analysis is based on established principles of peptide chemistry and drug design, supported by experimental protocols for validation.
Introduction to Peptide Modification and the Role of this compound
Bioactive peptides are promising therapeutic agents due to their high specificity and low toxicity. However, their application can be limited by poor metabolic stability and unfavorable pharmacokinetic profiles.[1] The introduction of unnatural amino acids is a powerful strategy to overcome these limitations.[2][3][4] this compound is a synthetic amino acid derivative that incorporates a rigid piperidine ring structure. This feature is sought after in drug design to confer conformational stability to peptide chains, which can lead to improved receptor binding and resistance to enzymatic degradation.[5][6]
The piperidine motif is a well-established scaffold in medicinal chemistry, known for its ability to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[6] By incorporating this compound into a peptide sequence, researchers can introduce a constrained linker or building block, influencing the peptide's three-dimensional structure and, consequently, its biological activity.
Comparative Analysis of Peptide Modification Strategies
| Modification Strategy | Key Structural Feature | Expected Impact on Bioactivity | Rationale |
| This compound | Rigid cyclic piperidine ring | - Increased receptor binding affinity- Enhanced proteolytic stability- Improved pharmacokinetic profile | The rigid structure pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding. The non-natural structure is less recognized by proteases.[5][6] |
| Flexible Alkyl Linkers (e.g., Aminocaproic Acid) | Linear, flexible aliphatic chain | - Can optimize spacing between functional domains- May lead to lower binding affinity due to conformational flexibility | Provides spatial separation but the high degree of freedom can be entropically unfavorable for receptor binding. |
| Other Cyclic Amino Acids (e.g., Proline, Pipecolic Acid) | Cyclic structures of varying ring size and rigidity | - Induce turns and specific secondary structures- Enhance stability | Proline is a known helix breaker and turn inducer. Larger rings offer different conformational constraints.[5] |
| Peptide-Based Linkers (e.g., Gly-Ser repeats) | Short amino acid sequences | - Can improve solubility- May be susceptible to proteolysis | Offers a balance of flexibility and defined structure, but may be cleaved by endogenous proteases. |
| D-Amino Acid Substitution | Chiral inversion of an amino acid | - Significantly increased resistance to proteolysis | Proteases are stereospecific and generally do not recognize D-amino acids.[4] |
Experimental Protocols
To empirically evaluate the impact of this compound on peptide bioactivity, a series of experiments are required. Below are detailed protocols for the synthesis of a modified peptide and subsequent bioactivity and stability assays.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide
This protocol outlines the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Anhydrous diethyl ether
-
Acetonitrile (ACN) and water for HPLC
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
-
Incorporation of this compound: Repeat the deprotection and coupling steps for each subsequent amino acid. For the incorporation of this compound, use the same coupling protocol as for standard amino acids.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Wash the peptide pellet with cold diethyl ether and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Caption: Workflow for synthesis and evaluation of modified peptides.
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the modified peptide for its target receptor.
Materials:
-
Purified modified peptide and unmodified control peptide
-
Radiolabeled or fluorescently labeled ligand for the target receptor
-
Cell membranes or purified receptor protein
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled/fluorescent ligand and the receptor preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled modified peptide or the unmodified control peptide to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate receptor-bound ligand from free ligand.
-
Quantification: Measure the radioactivity or fluorescence of the bound ligand on the filter using a suitable reader.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the log concentration of the competitor peptide. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each peptide.
Protocol 3: Proteolytic Stability Assay
This protocol assesses the stability of the modified peptide in the presence of proteases.
Materials:
-
Purified modified peptide and unmodified control peptide
-
Relevant protease (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., TFA)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate a known concentration of the modified peptide and the unmodified control peptide with the protease solution at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of each peptide under the assay conditions.
Visualizing the Rationale for Enhanced Bioactivity
The incorporation of a rigid structure like this compound is hypothesized to pre-organize the peptide into a conformation that is favorable for binding to its biological target. This reduces the entropic cost of binding, potentially leading to higher affinity.
Caption: A rigid linker may lower the entropic cost of receptor binding.
Conclusion
The incorporation of this compound into peptides represents a promising strategy for enhancing their therapeutic potential. By imparting conformational rigidity, this unnatural amino acid is expected to improve receptor binding affinity and increase stability against enzymatic degradation. While direct quantitative comparisons with other linkers are needed to fully elucidate its advantages, the principles of medicinal chemistry and peptide design strongly support its application. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the impact of this and other modifications on peptide bioactivity, thereby facilitating the development of more effective peptide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
Enhancing Peptide Solubility: A Comparative Guide to Alternatives for N-Fmoc-4-piperidinepropionic acid
For researchers, scientists, and drug development professionals, achieving optimal peptide solubility is a critical yet often challenging aspect of therapeutic peptide development. Poor solubility can hinder synthesis, purification, and ultimately, the bioavailability of a peptide candidate. While N-Fmoc-4-piperidinepropionic acid is a commonly employed building block to introduce a hydrophilic moiety, a range of alternative strategies exists. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate solubility enhancement strategy.
Comparison of Solubility Enhancing Moieties
The selection of a solubility enhancer often depends on the specific characteristics of the peptide, including its sequence, length, and overall hydrophobicity. Below is a comparative summary of common alternatives to this compound.
Quantitative Data on Solubility Enhancement
Direct head-to-head quantitative comparisons of solubility for a single peptide modified with these different tags are scarce in publicly available literature. However, data from various studies on different peptides and proteins provide insights into the potential efficacy of each approach.
| Modification Strategy | Model Peptide/Protein | Fold Increase in Solubility | Reference(s) |
| Poly-arginine Tag (C6R) | Bovine Pancreatic Trypsin Inhibitor variant (BPTI-22) | 6.2-fold | [1] |
| Poly-lysine Tag (C5K) | Bovine Pancreatic Trypsin Inhibitor variant (BPTI-22) | 4.2-fold | [1] |
| PEGylation (5 kDa PEG) | Paclitaxel | >66,000-fold | [2] |
| Optimized Peptide Tag | Tyrosine Ammonia Lyase | 2.18-fold (118% increase) | |
| GB1 Fusion Protein | DFF40/45 CIDE domain complex | 3-fold (from 0.2 mM to 0.6 mM) | |
| Polystyrene-binding peptide tag | PA-binding peptide | Improved overall solubility | [3] |
Note: The data presented is for different molecules and should be considered as an indication of potential efficacy rather than a direct comparison.
Detailed Experimental Methodologies
To enable researchers to implement and compare these solubility-enhancing strategies, detailed experimental protocols are essential.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) with a Solubility-Enhancing Tag
This protocol outlines a general procedure for incorporating a C-terminal solubility-enhancing tag, such as a poly-arginine sequence, onto a target peptide using Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Start of the Tag):
-
Deprotect the resin by treating with 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid of the tag (e.g., Fmoc-Arg(Pbf)-OH) using a coupling agent like HATU and a base such as DIPEA in DMF.
-
-
Tag Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid of the solubility tag (e.g., for a hexa-arginine tag, repeat five more times with Fmoc-Arg(Pbf)-OH).
-
Peptide Chain Elongation: Continue the SPPS cycles of deprotection and coupling for the target peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify by reverse-phase HPLC.[4]
Protocol for Determining Peptide Solubility
A common method to assess peptide solubility is to determine the maximum concentration that can be achieved in a given solvent before precipitation is observed.
Materials:
-
Lyophilized peptide
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Organic co-solvents (e.g., DMSO, acetonitrile)
-
Vortex mixer
-
Sonicator
-
Spectrophotometer or HPLC
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
If the peptide is predicted to be hydrophobic, dissolve it in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution.[5]
-
-
Serial Dilution and Observation:
-
Serially dilute the stock solution with the desired aqueous buffer.
-
After each dilution, vortex and/or sonicate the solution to aid dissolution.[6]
-
Visually inspect for any precipitation or cloudiness. The highest concentration that remains a clear solution is the approximate solubility.
-
-
Quantitative Measurement (Optional):
-
To obtain a more precise measurement, centrifuge the solutions to pellet any insoluble material.
-
Measure the concentration of the peptide in the supernatant using a spectrophotometer (at 280 nm if the peptide contains Trp or Tyr) or by HPLC analysis.
-
Visualizing the Workflow
Diagrams can clarify complex experimental processes and logical relationships. The following diagrams, created using the DOT language, illustrate the key workflows.
Caption: General workflow for the synthesis and analysis of a peptide with a solubility-enhancing tag.
Caption: Experimental workflow for determining peptide solubility.
Conclusion
While this compound is a useful tool for enhancing peptide solubility, several powerful alternatives are at the disposal of peptide scientists. The choice of a particular strategy—be it the addition of a poly-cationic tag, PEGylation, or fusion to a soluble protein—should be guided by the specific properties of the peptide and the requirements of the final application. The data, while not directly comparative, suggests that significant improvements in solubility can be achieved with these methods. By employing the outlined experimental protocols, researchers can systematically evaluate and select the optimal approach to overcome solubility challenges in their peptide-based projects.
References
- 1. Mutational analysis of protein solubility enhancement using short peptide tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Increased affinity and solubility of peptides used for direct peptide ELISA on polystyrene surfaces through fusion with a polystyrene-binding peptide tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
A Comparative Analysis of Coupling Reagents for N-Fmoc-4-piperidinepropionic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is a critical parameter that significantly influences reaction yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of commonly used coupling reagents for the acylation of amines with N-Fmoc-4-piperidinepropionic acid, a building block frequently utilized in the synthesis of peptidomimetics and other complex molecules. While direct comparative data for this specific acid is sparse, this analysis extrapolates from extensive data on other challenging and sterically hindered Fmoc-amino acids to provide a robust framework for reagent selection.
Performance Comparison of Key Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following table summarizes the performance of several classes of widely used coupling reagents.
| Reagent/System | Reagent Class | Typical Reaction Time | Coupling Efficiency | Racemization Risk | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | 10-60 minutes[1] | Very High | Very Low[2] | Fast kinetics; highly effective for hindered amino acids; low epimerization.[2][3][4] | Higher cost; can cause guanidinylation of the N-terminus if used in excess.[5][6] |
| HBTU | Uronium/Aminium | 10-60 minutes[1] | High | Low | Good performance for routine couplings; cost-effective alternative to HATU.[2] | Less effective than HATU for difficult couplings; higher risk of epimerization compared to HATU.[2] |
| PyBOP | Phosphonium | 15-60 minutes | High | Low[5] | Efficient and stable; does not cause guanidinylation side reaction.[5][7] | Byproducts can sometimes complicate purification in solution-phase synthesis. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes[5] | Good to High | Low to Moderate | Cost-effective and widely used; HOBt additive suppresses racemization.[5][7] | Slower reaction kinetics compared to onium salts; DCC byproduct can be difficult to remove in solution phase.[7] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 minutes[5] | Very High | Very Low | Safer alternative to HOBt (non-explosive); offers improved kinetics and lower racemization.[5][8] | Slower than onium salts. |
Experimental Protocols
The following are generalized protocols for coupling this compound to a primary amine, for instance, on a solid-phase resin support (e.g., Rink Amide resin). Molar equivalents are based on the loading capacity of the resin.
Protocol for HATU/HBTU Mediated Coupling
This protocol is applicable to uronium/aminium-based reagents.
-
Resin Preparation : Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing : Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation & Coupling :
-
In a separate vessel, dissolve this compound (2.0 eq.), HATU or HBTU (1.95 eq.), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (4.0 eq.) in DMF.[1]
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected resin.
-
-
Reaction : Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction completion using a qualitative ninhydrin test.[1]
-
Final Wash : Once the reaction is complete (ninhydrin test is negative), wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times) and methanol (3 times), then dry in vacuo.
Protocol for PyBOP Mediated Coupling
This protocol is standard for phosphonium salt reagents.
-
Resin Preparation & Deprotection : Follow steps 1-3 from the HATU/HBTU protocol.
-
Activation & Coupling :
-
In a separate vessel, dissolve this compound (2.0 eq.), PyBOP (2.0 eq.), and DIPEA (4.0 eq.) in DMF.
-
Add the solution immediately to the deprotected resin. Unlike uronium salts, pre-activation is not typically required.
-
-
Reaction : Agitate the mixture at room temperature for 30-90 minutes. Monitor reaction completion with the ninhydrin test.
-
Final Wash : Follow step 6 from the HATU/HBTU protocol.
Protocol for DIC/OxymaPure® Mediated Coupling
This protocol is a modern, safe, and efficient carbodiimide method.
-
Resin Preparation & Deprotection : Follow steps 1-3 from the HATU/HBTU protocol.
-
Coupling Solution Preparation :
-
In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure® (3.0 eq.) in DMF.
-
-
Coupling Reaction :
-
Add the coupling solution to the deprotected resin.
-
Add Diisopropylcarbodiimide (DIC) (3.0 eq.) to the resin slurry.
-
-
Reaction : Agitate the mixture at room temperature for 1-3 hours. Monitor reaction completion with the ninhydrin test.
-
Final Wash : Follow step 6 from the HATU/HBTU protocol.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a solid-phase coupling reaction using this compound.
Caption: General workflow for solid-phase amide coupling.
Discussion and Recommendations
-
For High Efficiency and Difficult Couplings : HATU stands out as the premier choice for challenging couplings, including those involving sterically hindered residues.[3] Its ability to form a highly reactive OAt-ester leads to faster, more complete reactions with a minimal risk of racemization.[2][4] For this compound, which possesses a bulky piperidine ring, HATU is strongly recommended to ensure high yields and purity.
-
For Routine Synthesis and Cost-Effectiveness : The DIC/OxymaPure® system provides an excellent balance of efficiency, safety, and cost.[5] While slower than HATU, it is a robust method that delivers high purity and very low levels of epimerization, making it a suitable workhorse for routine synthesis.[8] HBTU is also a cost-effective alternative to HATU, though it may be less effective for particularly demanding sequences.[2]
-
Avoiding Side Reactions : Phosphonium salts like PyBOP are advantageous when the guanidinylation of the N-terminal amine, a known side reaction with uronium reagents like HATU and HBTU, is a concern.[6][7] This is particularly relevant in fragment condensation or on-resin cyclization steps.
References
A Comparative Guide to Assessing the Purity of Synthesized Peptides Featuring N-Fmoc-4-piperidinepropionic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step that underpins the reliability of experimental results and the safety of therapeutic candidates. The incorporation of specialized building blocks, such as N-Fmoc-4-piperidinepropionic acid, introduces unique considerations into the synthesis and subsequent purity analysis. This guide provides an objective comparison of methodologies for assessing the purity of these peptides, supported by established experimental data for common analytical techniques.
This compound is utilized in solid-phase peptide synthesis (SPPS) as a hydrophilic linker or building block. The inclusion of such a hydrophilic moiety can be advantageous, particularly in the synthesis of "difficult" peptides that are prone to aggregation. Improved solvation of the growing peptide chain can lead to higher coupling efficiencies and, consequently, a higher purity of the crude peptide product.
Comparative Analysis of Purity Assessment Methods
The two primary and complementary techniques for determining the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying the purity of a peptide sample. It separates the target peptide from its impurities based on hydrophobicity. A higher percentage of the main peak area in the chromatogram corresponds to a higher purity of the peptide.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities by providing the mass-to-charge ratio (m/z) of the components in each chromatographic peak. This allows for the characterization of common peptide impurities such as deletion sequences, truncated sequences, and products of side reactions.
The following table summarizes the key aspects of these two essential analytical methods.
| Feature | Reverse-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Function | Quantifies the percentage of the target peptide in a sample. | Identifies the molecular weight of the target peptide and its impurities. |
| Principle | Separation based on hydrophobicity of the peptide and impurities. | Separation by chromatography followed by mass-to-charge ratio detection. |
| Typical Output | Chromatogram with peaks representing different components. Purity is calculated as the area of the main peak relative to the total area of all peaks. | Chromatogram with associated mass spectra for each peak. |
| Strengths | High precision and reproducibility for quantification. | Provides molecular weight information for impurity identification. |
| Limitations | Does not provide structural information about the impurities. | Quantification can be less precise than UV-based HPLC. |
Expected Purity Levels with Common Synthesis Supports
While specific comparative data for peptides synthesized with this compound is not extensively available in public literature, we can establish a baseline by examining the typical crude purity levels achieved with commonly used resins in SPPS. The crude purity of a peptide is highly dependent on its sequence and length. For a standard 15-mer peptide, crude purity is typically in the range of 50-70%.
| Resin/Linker Type | Typical Crude Peptide Purity Range (for a 15-mer) | Key Characteristics |
| Wang Resin | 50-70% | Standard resin for the synthesis of C-terminal acid peptides. |
| Rink Amide Resin | 50-70% | Standard resin for the synthesis of C-terminal amide peptides. |
| Hydrophilic Linkers (e.g., PEG-based) | Potentially higher, especially for difficult sequences. | Can improve solvation and reduce peptide aggregation, leading to higher synthesis yields and purity. |
The use of a hydrophilic building block like this compound is anticipated to align with the benefits observed for other hydrophilic linkers, potentially leading to improved crude purity, particularly for hydrophobic or aggregation-prone peptide sequences.
Experimental Protocols
Below are detailed methodologies for the two primary experiments for assessing peptide purity.
Purity Determination by Reverse-Phase HPLC
This protocol outlines a standard method for analyzing the purity of a crude or purified peptide sample.
a) Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 1 mL of 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure the peptide is fully dissolved.
-
Centrifuge the solution to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
b) HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
c) Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks and multiplying by 100.
Impurity Identification by LC-MS
This protocol describes a general approach for identifying the impurities present in a peptide sample.
a) Sample Preparation:
-
Follow the same procedure as for RP-HPLC analysis.
b) LC-MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution.
-
Column: C18 reverse-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. (Note: Formic acid is used instead of TFA as it is more compatible with mass spectrometry).
-
Gradient: A linear gradient similar to the one used for RP-HPLC, adjusted for the different column dimensions and flow rate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
MS Method: Acquire data in positive ion mode over a mass range appropriate for the expected peptide and its potential impurities (e.g., m/z 400-2000).
c) Data Analysis:
-
Extract the mass spectra for each peak in the chromatogram.
-
Determine the molecular weights of the components from their m/z values.
-
Compare the observed molecular weights with the theoretical molecular weight of the target peptide to identify potential impurities such as deletion sequences (lower mass) or truncations with remaining protecting groups (higher mass).
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for peptide purity assessment and the logical relationship between the analytical techniques.
Caption: Experimental workflow for peptide synthesis and purity assessment.
Caption: Logical relationship between HPLC and LC-MS in peptide analysis.
A Comparative Analysis of Fmoc Removal Reagents: Piperidine vs. 4-Methylpiperidine
In the realm of solid-phase peptide synthesis (SPPS), the choice of reagents is paramount to ensuring high yield and purity of the final peptide product. The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step, traditionally accomplished using piperidine. However, due to its status as a controlled substance and associated handling restrictions, researchers have sought effective alternatives.[1][2] This guide provides a detailed comparison of piperidine and a prominent alternative, 4-methylpiperidine, for Fmoc deprotection, supported by experimental data.
Performance Comparison: Deprotection Efficiency and Peptide Quality
Multiple studies have demonstrated that 4-methylpiperidine is a highly effective and viable substitute for piperidine in Fmoc SPPS.[1][2][3] Research indicates that 4-methylpiperidine exhibits a deprotection efficiency that is identical to that of piperidine.[1][4] Some studies even suggest a slightly faster reaction rate for 4-methylpiperidine compared to other methylated derivatives.[2][4]
The use of 4-methylpiperidine has been shown to result in comparable, if not superior, peptide yields and purities.[2][5] Its application in the synthesis of a variety of peptides, including those with non-natural amino acids, has demonstrated its versatility and reliability.[2] A key advantage of 4-methylpiperidine is that it is not a controlled substance, which simplifies procurement and storage without the need for extensive paperwork.[1]
Data Presentation
Table 1: Comparison of Deprotection Efficiency
| Reagent | Half-Life of Fmoc Removal (minutes) | Relative Efficiency |
| Piperidine | 1.2 | 100% |
| 4-Methylpiperidine | 1.2 | 100% |
| 3-Methylpiperidine | 1.2 | 100% |
| 2-Methylpiperidine | 2.5 | 48% |
Data adapted from a study on the kinetics of Fmoc group release from Fmoc-Ile attached to chlorotrityl resin.[1]
Table 2: Comparative Peptide Synthesis Yield and Purity
| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) |
| RRWQWRMKKLG | Piperidine | 71 | >95 |
| RRWQWRMKKLG | 4-Methylpiperidine | 70 | >95 |
| NBC1951 | Piperidine | 58.5 | 80.3 |
| NBC1951 | 4-Methylpiperidine | 63.2 | 81.2 |
| A-Beta (1-16) | Piperidine | 65.4 | 85.1 |
| A-Beta (1-16) | 4-Methylpiperidine | 67.8 | 86.3 |
Data compiled from multiple studies.[2][6]
Side Reactions: Aspartimide Formation and Racemization
Aspartimide formation is a significant side reaction in Fmoc SPPS, particularly in sequences containing Asp-Gly motifs.[7][8][9] This reaction is base-catalyzed and can lead to impurities that are difficult to separate.[8] While piperidine is known to promote this side reaction, studies suggest that the use of 4-methylpiperidine does not exacerbate the issue. In fact, some evidence indicates that 4-methylpiperidine may offer a slight advantage in minimizing aspartimide formation, although this is highly sequence-dependent.[5]
Racemization, another potential side reaction, is influenced more by the coupling reagents and conditions than the deprotection base.[10] The choice between piperidine and 4-methylpiperidine has not been shown to have a significant differential impact on the racemization of amino acid residues during synthesis.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is widely used for routine SPPS with either piperidine or 4-methylpiperidine.[4][11]
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection: Add a 20% (v/v) solution of piperidine or 4-methylpiperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. For sterically hindered amino acids or long peptides, a second deprotection step of 5-10 minutes may be necessary.
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Thoroughly wash the resin with DMF (typically 5-7 times) to remove residual deprotection reagent and the dibenzofulvene adduct.
Protocol 2: Kinetic Analysis of Fmoc Removal
This protocol allows for the determination of the deprotection half-life.[1][4]
-
Sample Preparation: Place 1 mg of Fmoc-amino acid-loaded resin in a glass cuvette.
-
Reagent Addition: Add 1 ml of the deprotection solution (e.g., 20% piperidine or 4-methylpiperidine in DMF).
-
UV Monitoring: Intermittently shake the cuvette and measure the UV absorbance of the solution at 301 nm at 2-minute intervals. The increase in absorbance corresponds to the formation of the dibenzofulvene adduct.
-
Data Analysis: Plot absorbance versus time to determine the reaction kinetics and calculate the half-life of Fmoc removal.
Visualizations
Conclusion
The evidence strongly supports the use of 4-methylpiperidine as a reliable and efficient alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis.[2][5] With an identical deprotection efficiency and comparable performance in terms of peptide yield and purity, 4-methylpiperidine offers a significant logistical advantage by not being a controlled substance.[1] For researchers and professionals in drug development, the transition to 4-methylpiperidine can streamline synthesis processes without compromising the quality of the final peptide product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
A Comparative Guide to Minimizing Deletion Sequences in Peptide Synthesis: An Analysis of N-Fmoc-4-piperidinepropionic Acid and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Deletion Sequences in Fmoc-SPPS
Deletion sequences arise from the incomplete removal of the Nα-Fmoc protecting group or inefficient coupling of the subsequent amino acid.[1] These failures lead to a portion of the growing peptide chains on the solid support lacking one or more amino acid residues. Factors contributing to the formation of these impurities include steric hindrance, peptide aggregation, and the formation of stable secondary structures on the resin.[2]
Analysis and Identification of Deletion Sequences
The primary methods for the detection and quantification of deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the target peptide from its impurities based on hydrophobicity.[3] Deletion sequences, lacking one or more amino acids, will typically have different retention times compared to the full-length peptide.
Mass Spectrometry (MS): Mass spectrometry provides definitive identification of peptide sequences. By comparing the observed molecular weight with the theoretical mass, one can confirm the presence of the desired peptide and identify impurities such as deletion sequences, which will have a lower mass corresponding to the missing residue(s).[1] Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the deletion by fragmenting the peptide and analyzing the resulting ion series.
Established Strategies to Minimize Deletion Sequences
Several strategies have been developed and validated to address the issue of deletion sequences in challenging peptide syntheses.
| Strategy | Description | Supporting Data/Observations |
| Optimized Coupling Conditions | Increasing the concentration of the activated amino acid and coupling reagents, extending the coupling time, or performing a "double coupling" where the coupling step is repeated. | Enhanced coupling efficiency, particularly for sterically hindered amino acids. |
| Stronger Coupling Reagents | Utilizing more potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). | Improved reaction kinetics leading to more complete coupling. |
| Alternative Deprotection Reagents | Replacing the standard 20% piperidine in DMF with alternatives like 4-methylpiperidine.[4][5][6][7] | 4-Methylpiperidine has shown comparable efficiency to piperidine in Fmoc removal with potentially different solvation properties that may help disrupt peptide aggregation.[4][5] |
| Backbone Modifications | Incorporating pseudoproline dipeptides or other backbone modifications to disrupt secondary structure formation and improve solvation of the growing peptide chain.[2] | Significantly improved synthesis yields and purity for known "difficult" sequences. |
The Potential Role of N-Fmoc-4-piperidinepropionic Acid
By incorporating this compound into a peptide sequence, the piperidine ring introduces a non-natural, flexible kink. This disruption of the regular peptide backbone could potentially inhibit the formation of the ordered secondary structures (e.g., β-sheets) that are often responsible for on-resin aggregation and subsequent incomplete reactions.
Hypothetical Comparison:
| Feature | Standard Fmoc-Amino Acid | This compound |
| Backbone Structure | Linear, flexible peptide chain. | Introduction of a cyclic, flexible piperidine moiety. |
| Potential Impact on Aggregation | Prone to aggregation in "difficult" sequences. | May disrupt secondary structure formation, potentially reducing aggregation. |
| Synthesis Protocol | Standard Fmoc-SPPS coupling protocols. | Likely compatible with standard Fmoc-SPPS coupling protocols. |
| Evidence for Reducing Deletions | Indirectly addressed by optimizing general synthesis conditions. | Currently hypothetical; requires experimental validation. |
Experimental Protocols
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the fundamental steps for manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., N,N-diisopropylethylamine - DIPEA, 6 equivalents) in DMF.
-
Pre-activate the mixture for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by RP-HPLC.
HPLC Analysis of Peptide Purity
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Integrate the peak areas to determine the relative purity of the main peptide product and identify impurity peaks, including potential deletion sequences.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the HPLC-purified peptide fractions in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the experimental monoisotopic mass with the calculated theoretical mass of the target peptide. The masses of potential deletion sequences can also be calculated and compared with any observed impurity masses. For MS/MS analysis, select the parent ion of interest for fragmentation and analyze the resulting fragment ions to confirm the amino acid sequence.
Visualizing the Workflow
Caption: Experimental workflow for peptide synthesis and analysis.
Logical Relationship of Factors Leading to Deletion Sequences
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 154938-68-8 | this compound | Tetrahedron [thsci.com]
Safety Operating Guide
Proper Disposal of N-Fmoc-4-piperidinepropionic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-Fmoc-4-piperidinepropionic acid is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical nature, this compound must be handled as hazardous waste. Adherence to the following procedures is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound and associated waste.
Hazard Assessment and Core Safety Principles
-
Piperidine Derivatives: Piperidine itself is a flammable, toxic, and corrosive substance. Compounds containing a piperidine moiety should be handled with caution.
-
Fmoc-Protected Amino Acids: In peptide synthesis, Fmoc-protected amino acids and the reagents used for their deprotection (often piperidine) are typically treated as hazardous waste.
Therefore, this compound must be managed as a hazardous chemical waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.
Quantitative Data Summary
The following table summarizes key quantitative data for piperidine, a primary hazardous component of the this compound structure. This data underscores the need for careful handling and disposal.
| Property | Value | Source |
| Piperidine (CAS: 110-89-4) | ||
| Boiling Point | 106 °C (222.8 °F) | |
| Melting Point | -13 °C (9 °F) | |
| Flash Point | 16 °C (60.8 °F) | |
| Density | 0.862 g/cm³ at 20 °C (68 °F) | |
| Water Solubility | Miscible | |
| n-octanol/water Partition | log Pow: 0.64 - 0.7 at 20 °C (68 °F) |
Detailed Disposal Protocols
The fundamental principle for the disposal of this compound is the strict segregation and labeling of all waste streams.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step-by-Step Solid Waste Disposal Protocol
Solid waste includes unused or expired this compound, as well as contaminated lab supplies such as weighing boats, pipette tips, and gloves.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, chemically resistant hazardous waste container. Do not mix with other waste types.
-
Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other primary hazard symbols as required by your institution.
-
Storage: Keep the container tightly sealed when not in use. Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's certified Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. This waste will likely require high-temperature incineration.
Step-by-Step Liquid Waste Disposal Protocol
Liquid waste may be generated from solutions containing this compound.
-
Segregation: Proper segregation of liquid waste is crucial.
-
Halogenated Solvents: Collect solutions with solvents like dichloromethane (DCM) in a dedicated "Halogenated Waste" container.
-
Non-Halogenated Solvents: Collect solutions with solvents like dimethylformamide (DMF) in a "Non-Halogenated Waste" container.
-
Aqueous Solutions: Collect aqueous solutions in a compatible container, being mindful of pH. Do not empty into drains.
-
-
Containerization: Use leak-proof, chemically compatible containers with secure screw-on caps.
-
Labeling: Clearly label each liquid waste container with "Hazardous Waste," the full chemical name "this compound," and the names of all solvents and their approximate concentrations.
-
Storage: Store sealed liquid waste containers in a designated hazardous waste accumulation area with secondary containment to prevent spills.
-
Final Disposal: Contact your institution's EHS department for pickup and disposal by a licensed hazardous waste contractor.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
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